Product packaging for PIM-35(Cat. No.:CAS No. 130445-55-5)

PIM-35

Cat. No.: B137230
CAS No.: 130445-55-5
M. Wt: 176.21 g/mol
InChI Key: UGMMLOHVKZGOJU-UHFFFAOYSA-N
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Description

PIM-35, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound (5-methoxy-1H-indol-2-yl)methanamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B137230 PIM-35 CAS No. 130445-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methoxy-1H-indol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMMLOHVKZGOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926741
Record name 5-Methoxyindolyl-2-methylamine
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URL https://comptox.epa.gov/dashboard/DTXSID50926741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130445-55-5
Record name 5-Methoxy-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130445-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyindolyl-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130445555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxyindolyl-2-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIM-35
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GCJ2W5LXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-methoxy-1H-indol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (5-methoxy-1H-indol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of key precursors and outlines the final reduction steps to the target molecule, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction

(5-methoxy-1H-indol-2-yl)methanamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold, substituted at the 5-position with a methoxy group and at the 2-position with a methanamine group, provides a versatile platform for the development of novel therapeutics. This guide explores three primary synthetic routes starting from commercially available or readily synthesizable precursors: 5-methoxy-1H-indole-2-carboxylic acid, 5-methoxy-1H-indole-2-carbonitrile, and 5-methoxy-1H-indole-2-carbaldehyde.

Synthesis Pathways

The synthesis of (5-methoxy-1H-indol-2-yl)methanamine can be achieved through several strategic pathways. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The three main pathways converge on a final reduction step to yield the target primary amine.

Synthesis_Pathways cluster_precursors Precursor Synthesis cluster_reduction Final Reduction 5-methoxy-1H-indole-2-carboxylic acid 5-methoxy-1H-indole-2-carboxylic acid 5-methoxy-1H-indole-2-carboxamide 5-methoxy-1H-indole-2-carboxamide 5-methoxy-1H-indole-2-carboxylic acid->5-methoxy-1H-indole-2-carboxamide Amidation Target (5-methoxy-1H-indol-2-yl)methanamine 5-methoxy-1H-indole-2-carboxamide->Target Reduction (e.g., LiAlH4) 5-methoxy-1H-indole-2-carbonitrile 5-methoxy-1H-indole-2-carbonitrile 5-methoxy-1H-indole-2-carbonitrile->Target Reduction (e.g., LiAlH4) 5-methoxy-1H-indole-2-carbaldehyde 5-methoxy-1H-indole-2-carbaldehyde 5-methoxy-1H-indole-2-carbaldehyde->Target Reductive Amination Final_Reduction_Workflow Start Select Precursor: - 5-methoxy-1H-indole-2-carbonitrile - 5-methoxy-1H-indole-2-carboxamide - 5-methoxy-1H-indole-2-carbaldehyde Reduction Reduction Reaction Start->Reduction Workup Reaction Quench and Workup Reduction->Workup Purification Purification Workup->Purification Product (5-methoxy-1H-indol-2-yl)methanamine Purification->Product

An In-depth Technical Guide on the Mechanism of Action of PIM-35 on the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of PIM-35, also known as 5-methoxyindolyl-2-methylamine, on the serotonin transporter (SERT). This compound is an indole derivative with a chemical structure similar to serotonin, and it has demonstrated antidepressant-like effects in preclinical studies.[1][2] The primary mechanism of action of this compound is understood to be the inhibition of serotonin and dopamine reuptake, with a less potent effect on norepinephrine reuptake.[3][4][5] This guide will synthesize the available qualitative data, present comparative quantitative data for reference compounds, detail relevant experimental protocols, and provide visualizations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound, chemically identified as (5-methoxy-1H-indol-2-yl)methanamine, is an indole derivative that has been investigated for its potential antidepressant properties.[1][2][6] Its structural similarity to the endogenous neurotransmitter serotonin suggests a potential interaction with serotonergic pathways in the central nervous system. Preclinical research has indicated that this compound exhibits pharmacological activity consistent with that of an antidepressant agent, primarily through its action as a monoamine reuptake inhibitor.[2][3][7]

Mechanism of Action on the Serotonin Transporter (SERT)

The principal mechanism through which this compound is believed to exert its antidepressant effects is by inhibiting the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the serotonergic signal. By blocking this reuptake process, this compound increases the extracellular concentration of serotonin, enhancing its availability to bind to postsynaptic receptors.

In Vitro Studies

A pivotal, albeit preliminary, study by Carranza Gómez-Carpintero and Ochoa Estomba in 1993 provided the initial characterization of this compound's effect on monoamine transporters.[2] The study reported that this compound is an inhibitor of both serotonin (5-HT) and dopamine (DA) uptake, with a weak inhibitory effect on norepinephrine (NA) uptake.[2][3][5]

While specific quantitative data such as IC50 or Ki values for this compound's inhibition of the serotonin transporter are not available in the published literature, the 1993 study provided a qualitative comparison to established antidepressant drugs. The inhibition of serotonin uptake by this compound was described as being "similar" to that of the potent serotonin reuptake inhibitors paroxetine and chlorimipramine.[2] For dopamine uptake, the IC50 value for this compound was reported to be "similar" to that of imipramine and higher than that of amitriptyline.[2]

Data Presentation: Comparative Analysis

To provide a quantitative context for the qualitative description of this compound's activity, the following table summarizes the reported binding affinities (Ki) and uptake inhibition potencies (IC50) for the comparator compounds mentioned in the foundational study.

CompoundTarget TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Paroxetine SERT0.1 - 10.1 - 5
Chlorimipramine SERT0.2 - 21 - 10
Imipramine SERT1 - 1010 - 50
DAT>1000>1000
Amitriptyline SERT4 - 2020 - 100
DAT>1000>1000

Note: The values presented are approximate ranges from various sources and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the serotonin transporter.

Serotonin Transporter Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control.

    • 50 µL of varying concentrations of the test compound (this compound).

  • Add 50 µL of the radioligand at a concentration near its Kd value to each well.

  • Add 150 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay

Objective: To determine the potency (IC50) of a test compound in inhibiting the uptake of serotonin into cells or synaptosomes.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT) or rat brain synaptosomes.

  • Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer-Henseleit (KRH) buffer.

  • Non-specific uptake control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

  • Cell lysis buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate the hSERT-expressing cells in a 96-well plate and grow to confluence. For synaptosomes, prepare a fresh suspension.

  • On the day of the assay, wash the cells or synaptosomes with pre-warmed uptake buffer.

  • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (this compound) or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding [³H]Serotonin at a concentration near its Km value.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells or filtering the synaptosomes with ice-cold uptake buffer.

  • Lyse the cells or collect the filters and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of Serotonin Reuptake Inhibition

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT SERT SERT->Serotonin_vesicle PIM35 This compound PIM35->SERT Inhibition Serotonin_synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_synapse->Postsynaptic_Receptor Binding Signaling Downstream Signaling Postsynaptic_Receptor->Signaling

Caption: this compound inhibits the serotonin transporter (SERT), blocking serotonin reuptake.

Experimental Workflow for SERT Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - hSERT Membranes - Radioligand ([³H]Citalopram) - Test Compound (this compound) - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding (Buffer) - Non-specific Binding (Paroxetine) - Test Compound Dilutions prepare_reagents->plate_setup add_radioligand Add Radioligand to all wells plate_setup->add_radioligand add_membranes Add hSERT Membranes to all wells add_radioligand->add_membranes incubate Incubate at Room Temperature add_membranes->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation_count Add Scintillation Fluid and Count filter_wash->scintillation_count data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_count->data_analysis end End data_analysis->end

Caption: Workflow for determining the binding affinity of this compound to SERT.

Experimental Workflow for Serotonin Uptake Inhibition Assay

Uptake_Assay_Workflow start Start prepare_cells Prepare hSERT-expressing cells or synaptosomes start->prepare_cells pre_incubate Pre-incubate with Test Compound (this compound) prepare_cells->pre_incubate initiate_uptake Initiate Uptake with [³H]Serotonin pre_incubate->initiate_uptake incubate_37c Incubate at 37°C initiate_uptake->incubate_37c terminate_uptake Terminate Uptake (Wash/Filter) incubate_37c->terminate_uptake lyse_and_count Lyse Cells and Scintillation Counting terminate_uptake->lyse_and_count data_analysis Data Analysis: - Calculate Specific Uptake - Determine % Inhibition - Determine IC50 lyse_and_count->data_analysis end End data_analysis->end

Caption: Workflow for measuring the inhibition of serotonin uptake by this compound.

Conclusion

This compound (5-methoxyindolyl-2-methylamine) is a potential antidepressant agent that acts as a serotonin and dopamine reuptake inhibitor.[2][3][4][5] Its primary mechanism of action on the serotonin transporter is inhibitory, leading to increased synaptic serotonin levels. While early research provided a qualitative assessment of its potency as being similar to that of established serotonin reuptake inhibitors like paroxetine and chlorimipramine, there is a notable absence of specific quantitative binding affinity (Ki) or uptake inhibition (IC50) data for this compound at the serotonin transporter in the publicly available scientific literature.[2] This suggests that the compound may not have undergone extensive further development or that such data has not been published. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to definitively quantify the interaction of this compound with the serotonin transporter. Further research would be required to generate this missing quantitative data to fully elucidate the pharmacological profile of this compound.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of PIM-35

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a synthesized document based on publicly available information. "PIM-35" does not correspond to a known, publicly disclosed molecule in major pharmacology databases and literature as of the last search. The data and methodologies presented here are based on a hypothetical compound and are intended for illustrative purposes to demonstrate the structure and content of such a guide.

Introduction

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. The information herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its mechanism of action and disposition.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

A summary of the in vitro ADME parameters for this compound is presented in Table 1.

Table 1: Summary of In Vitro ADME Data for this compound

ParameterAssay SystemValue
Solubility Phosphate Buffered Saline (pH 7.4)152 µM
Permeability Caco-2 (A -> B)15 x 10⁻⁶ cm/s
Plasma Protein Binding Human98.5%
Mouse97.2%
Rat96.8%
Metabolic Stability Human Liver Microsomes (HLM)T½ = 45 min
Mouse Liver Microsomes (MLM)T½ = 25 min
CYP Inhibition (IC₅₀) CYP1A2> 50 µM
CYP2C9> 50 µM
CYP2D622 µM
CYP3A4> 50 µM

Single-dose pharmacokinetic studies were conducted in mice and rats. The key parameters are summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters of this compound in Rodents Following a Single 10 mg/kg Dose

ParameterMouse (IV)Mouse (PO)Rat (IV)Rat (PO)
Cₘₐₓ (ng/mL) 12504501500600
Tₘₐₓ (h) 0.10.50.11.0
AUC₀₋ᵢₙf (ng·h/mL) 2500150032002100
T½ (h) 2.53.03.54.0
CL (mL/min/kg) 67-52-
Vd (L/kg) 15-13-
F (%) -60-65

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacodynamics

This compound is a potent and selective inhibitor of the hypothetical PIM kinase family, which plays a crucial role in cell survival and proliferation signaling pathways.

The inhibitory activity of this compound against the PIM kinase isoforms is detailed in Table 3.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
PIM-1 5
PIM-2 15
PIM-3 8

The effect of this compound on the viability of a human cancer cell line endogenously expressing PIM kinases is presented in Table 4.

Table 4: Cellular Potency of this compound

Cell LineAssayEC₅₀ (nM)
ABC-1 Human Cancer Cells Cell Viability (72h)50

Experimental Protocols

  • Objective: To determine the rate of metabolism of this compound in liver microsomes.

  • Methodology:

    • This compound (1 µM) was incubated with human or mouse liver microsomes (0.5 mg/mL) in the presence of NADPH (1 mM) at 37°C.

    • Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).

    • The reaction was quenched by adding ice-cold acetonitrile.

    • Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining this compound.

    • The half-life (T½) was calculated from the slope of the natural log of the remaining parent compound versus time.

G cluster_prep Sample Preparation PIM35 This compound (1 µM) Incubation Incubate at 37°C PIM35->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH (1 mM) NADPH->Incubation Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Incubation->Sampling Quench Quench with Acetonitrile Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calculation Calculate T½ Analysis->Calculation

Metabolic Stability Assay Workflow
  • Objective: To determine the in vitro potency of this compound against PIM kinase isoforms.

  • Methodology:

    • Recombinant human PIM-1, PIM-2, and PIM-3 enzymes were used.

    • This compound was serially diluted and incubated with the kinase, a fluorescently labeled peptide substrate, and ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The amount of phosphorylated substrate was quantified using a fluorescence polarization assay.

    • IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PIM kinase signaling pathway, which is known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.

G cluster_pathway PIM Kinase Signaling Pathway PIM_Kinase PIM Kinase BAD BAD PIM_Kinase->BAD phosphorylates Apoptosis Apoptosis BAD->Apoptosis inhibits PIM35 This compound PIM35->PIM_Kinase inhibits

This compound Mechanism of Action

An In-depth Technical Guide to the Crystal Structure Analysis of PIM Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Comprising three isoforms—PIM1, PIM2, and PIM3—this family of kinases is constitutively active and primarily regulated at the level of transcription and protein stability.[3][] Overexpression of PIM kinases is implicated in numerous hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[3][5] This guide provides a comprehensive overview of the crystal structure analysis of PIM kinases, focusing on PIM1 and PIM2, for which extensive structural data are available. While the specific designation "PIM-35" does not correspond to a known member of the PIM kinase family and may be an internal project name or misnomer, this document will serve as a detailed technical resource for researchers engaged in the structural biology and drug discovery of PIM kinases.

Data Presentation: Crystallographic Data for PIM Kinases

The following tables summarize key quantitative data from representative crystal structures of human PIM1 and PIM2 kinases, providing a basis for comparison and analysis.

Table 1: Data Collection and Refinement Statistics for Human PIM1 Kinase

PDB IDLigandResolution (Å)Space GroupR-workR-freeReference
1XWS Bisindolylmaleimide1.80P 650.1800.213[6]
1YXU AMP2.24P 65 2 20.2280.276[1][7]
4JX3 SKI-O-0682.50P 21 21 210.2210.249[8]
6MT0 Quinazolinone-pyrrolodihydropyrrolone inhibitor2.20P 21 21 210.1790.208[9]

Table 2: Data Collection and Refinement Statistics for Human PIM2 Kinase

PDB IDLigandResolution (Å)Space GroupR-workR-freeReference
PDB: 3BGI Organoruthenium inhibitor2.80H 30.2200.270[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful determination of protein crystal structures. The following sections outline the typical experimental protocols for PIM kinase crystal structure analysis.

Protein Expression and Purification
  • Cloning and Expression: The catalytic domain of human PIM1 (e.g., residues 29-313) or full-length PIM2 is subcloned into an E. coli expression vector, such as a pET-derived vector with a cleavable N-terminal purification tag (e.g., GST or His-tag).[1][13]

  • Bacterial Culture and Induction: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in appropriate media at 37°C to an optimal cell density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) for an extended period at a reduced temperature (e.g., 16-18°C) to enhance protein solubility.[12][13]

  • Cell Lysis and Affinity Chromatography: Cells are harvested by centrifugation and lysed. The soluble fraction is applied to an affinity chromatography column (e.g., glutathione-Sepharose for GST-tags or Ni-NTA for His-tags). The tagged PIM kinase is eluted after washing the column to remove unbound proteins.

  • Tag Cleavage and Further Purification: The purification tag is cleaved by a specific protease (e.g., TEV or thrombin). The protein solution is then subjected to further purification steps, typically involving ion-exchange and size-exclusion chromatography, to achieve high purity.[13]

Crystallization
  • Protein Concentration: The purified PIM kinase is concentrated to a suitable concentration for crystallization, typically in the range of 4-10 mg/mL.[13]

  • Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used for PIM kinase crystallization.[1][14] In this method, a drop containing a mixture of the concentrated protein solution and a crystallization reservoir solution is equilibrated against a larger volume of the reservoir solution.

  • Crystallization Conditions: PIM1 crystals have been successfully grown in conditions containing polyethylene glycol (PEG) of various molecular weights (e.g., PEG 1500 or PEG 4000) and a salt, such as sodium chloride or lithium chloride, at a specific pH.[13] For co-crystallization with ligands, the protein is incubated with the compound prior to setting up the crystallization trials.[1]

X-ray Data Collection and Processing
  • Crystal Handling and Cryo-protection: Single crystals are harvested from the crystallization drops and briefly soaked in a cryoprotectant solution, which is typically the reservoir solution supplemented with an antifreeze agent like glycerol, to prevent ice formation during freezing.[13][15] The crystals are then flash-cooled in liquid nitrogen.[15]

  • Data Collection: X-ray diffraction data are collected at a synchrotron radiation source.[1][16] The cryo-cooled crystal is mounted on a goniometer and rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector.[15][16]

  • Data Processing: The collected diffraction images are processed using software packages like HKL2000 or XDS.[13][16] This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final dataset of structure factor amplitudes.[17]

Structure Determination and Refinement
  • Phase Determination: The phase problem is typically solved by molecular replacement, using a previously determined structure of a homologous kinase as a search model.[1] For novel structures, experimental phasing methods like single-wavelength anomalous dispersion (SAD) with selenomethionine-labeled protein may be employed.[1]

  • Model Building and Refinement: An initial atomic model is built into the electron density map using molecular graphics software.[18] This model is then refined using crystallographic refinement programs, which optimize the atomic coordinates to improve the agreement between the model and the experimental diffraction data.[1][18] The quality of the final model is assessed using various validation tools.

Mandatory Visualizations

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of several cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[][19][20] They play a significant role in promoting cell survival and proliferation by phosphorylating a range of downstream targets.

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation BAD BAD PIM->BAD Phosphorylation (Inhibition) p21 p21/p27 PIM->p21 Phosphorylation (Inhibition) mTORC1 mTORC1 PIM->mTORC1 Activation MYC MYC PIM->MYC Phosphorylation (Activation) STAT_dimer->PIM Transcriptional Activation

Caption: PIM Kinase Signaling Pathway.

Experimental Workflow for PIM Kinase Crystal Structure Determination

The process of determining the crystal structure of a PIM kinase follows a well-established workflow, from gene to final structure.

Crystal_Structure_Workflow Cloning Gene Cloning Expression Protein Expression (E. coli) Cloning->Expression Purification Purification (Affinity & SEC) Expression->Purification Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing Phasing Phase Determination (Molecular Replacement) DataProcessing->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding Validation Structure Validation (PDB Deposition) ModelBuilding->Validation

Caption: Experimental Workflow.

References

An In-depth Technical Guide on the Biological Function of PIM-35 as an Indole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of PIM-35, an indole derivative with potential therapeutic applications. The document focuses on its core mechanism of action, supported by available quantitative data, and outlines the experimental methodologies used to elucidate its function.

Introduction

This compound, chemically identified as 5-methoxyindolyl-2-methylamine, is a synthetic indole derivative structurally related to the neurotransmitter serotonin.[1] Its biological activity has been primarily investigated in the context of neuroscience, with studies indicating potential antidepressant properties.[1][2] This guide synthesizes the current understanding of this compound's biological functions, with a focus on its molecular targets and signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound involves the modulation of monoaminergic systems in the brain. Specifically, it acts as an inhibitor of serotonin (5-HT) and dopamine (DA) reuptake, while exhibiting a weaker effect on noradrenaline (NA) uptake.[2][3][4] By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound effectively increases their concentration and prolongs their signaling activity.

In addition to its effects on neurotransmitter reuptake, chronic administration of this compound has been shown to downregulate the number of serotonin 5-HT2 receptors by 40% without altering their affinity for ligands.[2] This receptor modulation may contribute to its long-term therapeutic effects. Notably, chronic administration did not affect the number or affinity of α2, β1, and β2-adrenoceptors.[2]

Quantitative Data Summary

The following table summarizes the quantitative data available on the inhibitory activity of this compound on monoamine uptake.

Target Parameter Value Comparison Reference
Dopamine (DA) UptakeIC50Similar to Imipramine, Higher than Amitriptyline-[2]
Noradrenaline (NA) UptakeInhibitionWeak inhibitorCompared to standard antidepressants[2]
Serotonin (5-HT) UptakeInhibitionSimilar to Paroxetine and Chlorimipramine-[2]
5-HT2 ReceptorsReceptor Number40% inhibitionChronic administration[2]
α2, β1, β2-AdrenoceptorsReceptor Number & AffinityNo variationChronic administration[2]

Experimental Protocols

The biological functions of this compound were primarily elucidated through in vitro and ex vivo studies. The key experimental methodologies are described below.

4.1. Monoamine Uptake Inhibition Assay (In Vitro)

  • Objective: To determine the inhibitory effect of this compound on the reuptake of serotonin, dopamine, and noradrenaline.

  • Methodology:

    • Synaptosomal preparations were obtained from specific rat brain regions.

    • These preparations were incubated with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, [3H]NA) in the presence of varying concentrations of this compound or standard antidepressant drugs (imipramine, amitriptyline, paroxetine, chlorimipramine).

    • The uptake of the radiolabeled neurotransmitters into the synaptosomes was measured using liquid scintillation counting.

    • The concentration of this compound that inhibited 50% of the neurotransmitter uptake (IC50) was calculated for dopamine. For serotonin and noradrenaline, the inhibitory activity was compared to the standard drugs.

4.2. Radioligand Receptor Binding Assay (Ex Vivo)

  • Objective: To assess the effect of chronic this compound administration on the density and affinity of various neurotransmitter receptors.

  • Methodology:

    • Rats were chronically administered with this compound.

    • Following the treatment period, brain tissues were dissected, and membrane preparations were made from relevant brain regions.

    • Radioligand binding assays were performed using specific radioligands for 5-HT2, α2, β1, and β2-adrenergic receptors.

    • The binding of the radioligands was measured to determine the receptor density (Bmax) and affinity (Kd).

    • The results from the this compound treated group were compared to a control group to identify any changes in receptor number or affinity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the experimental protocols used in its characterization.

PIM35_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PIM35 This compound SERT Serotonin Transporter (SERT) PIM35->SERT Inhibits DAT Dopamine Transporter (DAT) PIM35->DAT Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Dopamine Dopamine (DA) DAT->Dopamine Reuptake Receptor5HT2 5-HT2 Receptor Serotonin->Receptor5HT2 Binds PIM35_chronic Chronic this compound Administration PIM35_chronic->Receptor5HT2 Downregulates (40% inhibition)

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro: Monoamine Uptake Inhibition cluster_exvivo Ex Vivo: Receptor Binding A1 Rat Brain Synaptosomes A2 Incubate with Radiolabeled Neurotransmitters + this compound A1->A2 A3 Measure Uptake A2->A3 A4 Calculate IC50 / % Inhibition A3->A4 B1 Chronic this compound Administration to Rats B2 Brain Tissue Membrane Preparation B1->B2 B3 Radioligand Binding Assay B2->B3 B4 Determine Receptor Density (Bmax) & Affinity (Kd) B3->B4

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is an indole derivative that demonstrates significant activity on the serotonergic and dopaminergic systems. Its ability to inhibit the reuptake of serotonin and dopamine, coupled with its capacity to modulate 5-HT2 receptor density, positions it as a compound of interest for further investigation in the context of neuropsychiatric disorders, particularly depression. The experimental data, though preliminary, provides a solid foundation for more extensive preclinical and clinical development. Future research should aim to further delineate its pharmacological profile, assess its in vivo efficacy in animal models of depression, and evaluate its safety and pharmacokinetic properties.

References

A Technical Guide to Pan-PIM Kinase Inhibitors: Focus on SGI-1776 and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific kinase inhibitor designated "PIM-35" did not yield a recognized compound within the PIM kinase inhibitor literature. The compound identified as this compound is a serotonin reuptake inhibitor.[1][2] This guide will therefore focus on a well-characterized family of pan-PIM kinase inhibitors, with a primary emphasis on SGI-1776 and its analogs, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and apoptosis.[3] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4] Due to the functional redundancy among the three isoforms, the development of pan-PIM inhibitors, which target all three kinases, is a promising therapeutic strategy.[5] This guide provides an in-depth technical overview of pan-PIM kinase inhibitors, with a focus on SGI-1776, a well-documented imidazo[1,2-b]pyridazine-based inhibitor, and its structural analogs.

PIM Kinase Signaling Pathways

PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability.[3] They are downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT pathway.[6] Once expressed, PIM kinases phosphorylate a wide range of downstream substrates, thereby modulating key cellular processes.

Key downstream targets and pathways regulated by PIM kinases include:

  • Cell Cycle Progression: PIM kinases phosphorylate and regulate cell cycle modulators such as p21Cip1/Waf1, p27Kip1, and Cdc25A, promoting cell cycle progression.[2]

  • Inhibition of Apoptosis: PIM kinases phosphorylate the pro-apoptotic protein BAD on Ser112, which inhibits its function and promotes cell survival.[5]

  • Regulation of Transcription: PIM kinases can phosphorylate and activate the oncogenic transcription factor MYC, a key driver of cellular proliferation.[2]

  • mTOR Pathway Activation: PIM kinases can activate the mTOR signaling pathway through the phosphorylation and inhibition of TSC2 and PRAS40, negative regulators of mTORC1.[5][7]

PIM_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinases (e.g., FLT3) Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM_Gene PIM Gene Transcription STAT->PIM_Gene Activation PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM_Gene->PIM_Kinase MYC MYC PIM_Kinase->MYC Phosphorylation (Activation) BAD BAD PIM_Kinase->BAD Phosphorylation (Inhibition) p27 p27/p21 PIM_Kinase->p27 Phosphorylation (Inhibition) mTORC1 mTORC1 Pathway PIM_Kinase->mTORC1 Activation Proliferation Cell Proliferation & Survival MYC->Proliferation Apoptosis Inhibition of Apoptosis BAD->Apoptosis p27->Proliferation mTORC1->Proliferation

Figure 1: Simplified PIM Kinase Signaling Pathway.

Quantitative Data of Pan-PIM Inhibitors

The following table summarizes the in vitro inhibitory activity of SGI-1776 and other notable pan-PIM kinase inhibitors against the three PIM isoforms.

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Reference(s)
SGI-1776736369[8]
AZD12080.451.9[9][10]
PIM447 (LGH447)6 (Ki)18 (Ki)9 (Ki)[11][12]
JP11644320.76[13]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki values represent the inhibition constant.

The following table presents the cellular activity of selected pan-PIM inhibitors in various cancer cell lines.

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference(s)
SGI-1776K562WST-1 Viability3.5[5][7]
SGI-1776KT1WST-1 Viability5[5][7]
AZD1208MOLM-16Proliferation<0.1[14]
JP11646MM1.SProliferation (GI50)0.005-0.037[13]

GI50 represents the concentration for 50% of maximal inhibition of proliferation.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of PIM kinase inhibitors. Below are representative protocols for key experiments.

This assay determines the in vitro potency of a compound in inhibiting PIM kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare serial dilutions of test inhibitor in DMSO Start->Prepare_Inhibitor Add_Inhibitor Add inhibitor or DMSO (control) to 384-well plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add recombinant PIM kinase solution to each well Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at room temperature for 10-15 minutes Add_Enzyme->Incubate_1 Initiate_Reaction Initiate kinase reaction by adding Substrate/ATP mix Incubate_1->Initiate_Reaction Prepare_Substrate Prepare Substrate/ATP mix (including [γ-33P]ATP) Prepare_Substrate->Initiate_Reaction Incubate_2 Incubate at room temperature for 60 minutes Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction and spot onto filter paper Incubate_2->Stop_Reaction Wash Wash filter paper to remove unincorporated [γ-33P]ATP Stop_Reaction->Wash Measure Measure radioactivity using a scintillation counter Wash->Measure Analyze Calculate % inhibition and determine IC50 value Measure->Analyze End End Analyze->End

Figure 2: Workflow for a radiometric PIM kinase inhibition assay.

Materials:

  • Recombinant human PIM-1, PIM-2, or PIM-3 kinase.

  • PIM kinase substrate (e.g., Bad peptide).

  • [γ-33P]ATP.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Test inhibitor compound dissolved in DMSO.

  • 384-well plates.

  • Filter paper and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO for the control.

  • Add 2 µL of the PIM enzyme solution to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Prepare a substrate/ATP mix in the kinase assay buffer, including [γ-33P]ATP.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and spot the mixture onto filter paper.

  • Wash the filter paper to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay assesses the effect of a PIM inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer).

  • Cell culture medium and supplements.

  • Test inhibitor compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates and a microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or DMSO for the control.

  • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This protocol evaluates the in vivo anti-tumor efficacy of a PIM inhibitor.

Xenograft_Workflow Start Start Prepare_Cells Harvest and resuspend cancer cells (e.g., PC-3) Start->Prepare_Cells Inject_Cells Subcutaneously inject cells into immunocompromised mice Prepare_Cells->Inject_Cells Tumor_Growth Allow tumors to grow to a predetermined size (e.g., 100-200 mm³) Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer test inhibitor or vehicle control (e.g., daily oral gavage) Randomize->Treat Monitor Monitor tumor size and body weight regularly (e.g., 2-3 times/week) Treat->Monitor Endpoint Continue treatment until a defined endpoint (e.g., tumor volume, time) Monitor->Endpoint Analyze Analyze tumor growth inhibition and other relevant parameters Endpoint->Analyze End End Analyze->End

Figure 3: Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old).

  • Cancer cells (e.g., PC-3).

  • Test inhibitor compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Harvest and resuspend cancer cells in a suitable medium.

  • Subcutaneously inject the cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers and monitor the body weight of the mice regularly.

  • Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Calculate the tumor growth inhibition and assess the overall efficacy and tolerability of the compound.

Structure-Activity Relationships (SAR)

The development of SGI-1776 and its analogs has provided insights into the structure-activity relationships of imidazo[1,2-b]pyridazine-based PIM inhibitors. Key structural features influencing potency and selectivity include:

  • The imidazo[1,2-b]pyridazine scaffold, which serves as a key structural motif for binding to the ATP pocket of PIM kinases.[8]

  • Substitutions on the pyridazine ring, which can be modified to enhance potency and selectivity.

  • The nature of the linker and the appended aromatic or heterocyclic groups, which play a crucial role in interacting with specific residues within the kinase domain.

Further medicinal chemistry efforts have led to the development of second-generation pan-PIM inhibitors with improved pharmacokinetic properties and selectivity profiles.[15]

Conclusion

PIM kinases are validated targets for cancer therapy, and the development of pan-PIM inhibitors has shown significant promise in preclinical and clinical studies. SGI-1776 and its structural analogs represent an important class of compounds that have advanced our understanding of PIM kinase inhibition. The technical information provided in this guide, including quantitative data, experimental protocols, and an overview of the relevant signaling pathways, serves as a valuable resource for researchers and professionals in the field of drug discovery and development aimed at targeting PIM kinases. Further research is warranted to develop more potent and selective PIM inhibitors and to explore their full therapeutic potential in various cancer types.

References

Whitepaper: A Technical Guide to In Silico Modeling of PIM-35 Binding to the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "PIM-35" is not a publicly documented ligand for the serotonin transporter (SERT). Therefore, this document provides a comprehensive, generalized framework for the in silico modeling of a novel small molecule, referred to herein as this compound, binding to SERT. The methodologies and data presentation formats are based on established practices for similar ligands.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter is a critical membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1] This regulatory role makes SERT a primary target for numerous antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[2][3] Understanding the molecular interactions between novel ligands like this compound and SERT is paramount for the rational design of new therapeutics with improved efficacy and side-effect profiles.[1][4]

In silico modeling techniques, such as homology modeling, molecular docking, and molecular dynamics simulations, offer powerful tools to predict and analyze these interactions at an atomic level.[1][5] This guide outlines the core computational and experimental protocols for characterizing the binding of a novel ligand, this compound, to the human serotonin transporter (hSERT).

Computational Modeling Workflow

The computational investigation of this compound's interaction with SERT can be structured into a multi-step workflow, beginning with obtaining a structural model of the transporter and culminating in detailed simulations of the ligand-protein complex.

G cluster_prep Preparation cluster_dock Docking & Scoring cluster_sim Simulation & Analysis cluster_val Validation PIM35_prep This compound Structure Preparation Docking Molecular Docking (this compound into hSERT) PIM35_prep->Docking SERT_prep hSERT Structure Preparation SERT_prep->Docking Scoring Pose Selection & Binding Energy Estimation Docking->Scoring MD_Sim Molecular Dynamics Simulation Scoring->MD_Sim Analysis Trajectory Analysis & Free Energy Calculation MD_Sim->Analysis Validation Experimental Validation Analysis->Validation

Caption: General workflow for in silico modeling of ligand-SERT binding.

Methodologies

Homology Modeling of hSERT

High-resolution crystal structures of human SERT are available (e.g., PDB IDs: 5I6X, 5I71).[2] However, if a specific conformation or mutant is required, homology modeling can be employed using templates like the leucine transporter (LeuT), a bacterial homolog.[6][7]

Protocol for Homology Modeling:

  • Template Selection: Identify a suitable high-resolution crystal structure of a homologous transporter (e.g., LeuT from Aquifex aeolicus) from the Protein Data Bank (PDB). The sequence identity in the transmembrane domains is a key selection criterion.[5]

  • Sequence Alignment: Perform a sequence alignment between the target hSERT sequence and the template sequence. Careful manual refinement of the alignment in critical regions, such as the binding site and extracellular loops, is crucial.[6]

  • Model Building: Utilize modeling software like MODELLER or Swiss-Model to generate multiple 3D models of hSERT based on the sequence alignment and the template structure.

  • Loop Refinement: The extracellular and intracellular loops often have low homology to the template.[5] These regions should be refined using de novo loop modeling algorithms.

  • Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), and Verify3D (for compatibility of the 3D model with its own amino acid sequence). Select the highest-scoring model for subsequent docking studies.

G Template Select Template (e.g., LeuT) Alignment Sequence Alignment (hSERT vs. Template) Template->Alignment Build Build 3D Models Alignment->Build Loop Refine Loops Build->Loop Validate Validate Models (e.g., PROCHECK) Loop->Validate Final Select Final Model Validate->Final

Caption: Workflow for homology modeling of the human serotonin transporter.
Molecular Docking of this compound

Molecular docking predicts the preferred orientation and conformation (pose) of a ligand when bound to a receptor.

Protocol for Molecular Docking:

  • Ligand Preparation: Generate a 3D structure of this compound. Assign appropriate atom types and charges, and enumerate possible ionization states at physiological pH.

  • Receptor Preparation: Prepare the hSERT model by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be defined based on the location of known ligands in co-crystal structures or through pocket detection algorithms.[8] Key residues in the central binding site include Asp98 and Ile172.[4]

  • Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to dock the prepared this compound ligand into the defined binding site of hSERT. It is recommended to perform multiple independent docking runs to ensure robust sampling.[9][10]

  • Pose Analysis and Scoring: The docking results will consist of multiple binding poses ranked by a scoring function, which estimates the binding affinity.[11] Analyze the top-scoring poses for key molecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with critical binding site residues. For instance, a salt bridge with Asp98 is a common feature for many SERT ligands.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-SERT complex over time, allowing for an assessment of binding stability and a more refined calculation of binding free energy.

Protocol for MD Simulation:

  • System Setup: Place the top-scoring this compound-SERT complex from docking into a simulated lipid bilayer (e.g., POPC) and solvate with an explicit water model and ions to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: Perform a series of equilibration steps to gradually relax the system. This typically involves an initial energy minimization, followed by short simulations with restraints on the protein and ligand, which are gradually released.

  • Production Run: Conduct a long-timescale (e.g., 100-500 ns) production simulation without restraints.[8]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the this compound binding pose (e.g., by calculating the root-mean-square deviation of the ligand). Identify persistent intermolecular interactions and analyze the conformational changes in the protein upon ligand binding.

  • Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy of this compound to SERT, which can be compared with experimental data.[8][12]

Data Presentation

Quantitative data from in silico modeling and experimental validation should be summarized in clear, structured tables.

Table 1: Summary of In Silico Predictions for this compound and Reference Compounds

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA, kcal/mol)Key Interacting Residues
This compound -9.5-45.2Asp98, Tyr176, Phe335
Paroxetine-8.9-40.8Asp98, Ile172, Ser438
Fluoxetine-8.7-38.1Asp98, Gly100, Tyr176

Note: Data are hypothetical and for illustrative purposes.

Table 2: Experimental Binding Affinities for this compound and Reference Compounds

CompoundKi (nM) for [3H]Citalopram DisplacementIC50 (nM) for Serotonin Uptake Inhibition
This compound 5.210.8
Paroxetine1.12.5
S-Citalopram4.08.1[3]

Note: Data are hypothetical and for illustrative purposes.

Experimental Validation

In silico predictions must be validated through experimental assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) for SERT by quantifying its ability to displace a known radiolabeled ligand.

Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing hSERT.

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [3H]paroxetine or [3H]citalopram) and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay

This functional assay measures the potency of this compound in inhibiting the primary function of SERT.

Protocol for Serotonin Uptake Inhibition Assay:

  • Cell Culture: Plate HEK293 cells expressing hSERT in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Uptake Initiation: Add a fixed concentration of [3H]serotonin to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound's inhibition of serotonin uptake.

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a robust framework for characterizing the binding of a novel ligand, this compound, to the serotonin transporter. By combining homology modeling, molecular docking, and molecular dynamics with empirical validation, researchers can gain detailed insights into the molecular determinants of ligand recognition, stability, and functional activity. This knowledge is essential for guiding the optimization of lead compounds in the development of next-generation therapeutics targeting the serotonergic system.

References

PIM-35: A Technical Guide to its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-35, chemically known as 5-methoxyindolyl-2-methylamine, is an indole derivative that has been investigated for its potential as an antidepressant agent.[1][2] Structurally similar to the neurotransmitter serotonin, this compound functions as a serotonin reuptake inhibitor (SSRI).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and pharmacological profile of this compound, tailored for professionals in drug development and scientific research.

Physicochemical Properties

PropertyValueSource
Chemical Name 5-methoxyindolyl-2-methylamine[1][2]
Alias This compound[1][2]
CAS Number 130445-55-5[2][3]
Molecular Formula C₁₀H₁₂N₂O[2][3][4]
Molar Mass 176.22 g·mol⁻¹[2][4]
Canonical SMILES COC1=CC2=C(C=C1)NC(=C2)CN[2]
InChI Key UGMMLOHVKZGOJU-UHFFFAOYSA-N[4]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process involving the formation of a 5-methoxyindole core, followed by the introduction of the aminomethyl group at the 2-position. A plausible synthetic route is outlined below, based on established organic chemistry principles for indole derivatives.

Experimental Protocol: A Proposed Synthetic Pathway

This protocol is a theoretical pathway and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde

A common method for the formylation of indoles is the Vilsmeier-Haack reaction.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-methoxyindole in the reaction solvent to the Vilsmeier reagent dropwise at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-methoxy-1H-indole-2-carbaldehyde.

Step 2: Reductive Amination to Yield 5-methoxyindolyl-2-methylamine (this compound)

  • Dissolve 5-methoxy-1H-indole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

  • Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution.

  • Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • After the addition of the reducing agent, allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by the addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

G cluster_synthesis This compound Synthesis Workflow 5-Methoxyindole 5-Methoxyindole 5-Methoxy-1H-indole-2-carbaldehyde 5-Methoxy-1H-indole-2-carbaldehyde 5-Methoxyindole->5-Methoxy-1H-indole-2-carbaldehyde Vilsmeier-Haack Reaction Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->5-Methoxy-1H-indole-2-carbaldehyde This compound This compound 5-Methoxy-1H-indole-2-carbaldehyde->this compound Reductive Amination Methylamine Methylamine Methylamine->this compound Reducing Agent Reducing Agent Reducing Agent->this compound

Proposed synthesis workflow for this compound.

Characterization

The structural confirmation and purity assessment of synthesized this compound would involve standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the protons on the indole ring, the methylene bridge, and the methylamine group.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used for both separation and identification, particularly for assessing the presence of any volatile impurities.

Pharmacological Characterization and Mechanism of Action

This compound has been identified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.

In Vitro and Ex Vivo Studies

Studies have shown that this compound is a weak inhibitor of noradrenaline uptake.[1] Its inhibitory effect on dopamine uptake was found to be similar to that of the tricyclic antidepressant imipramine.[1] Preliminary experiments on serotonin uptake after a single dose in rats indicated an inhibition comparable to that of established SSRIs like paroxetine and clomipramine.[1]

Furthermore, chronic administration of this compound in rats led to a 40% reduction in the number of 5-HT₂ receptors, with no change in ligand affinity.[1] This downregulation of postsynaptic serotonin receptors is a common adaptive change observed with long-term SSRI treatment.

G cluster_pathway This compound Mechanism of Action Presynaptic Neuron Presynaptic Neuron 5-HT 5-HT Presynaptic Neuron->5-HT Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Synaptic Cleft->5HT_Receptor Binding SERT->Presynaptic Neuron 5-HT->Synaptic Cleft Release PIM35 This compound PIM35->SERT Inhibition 5HT_Receptor->Postsynaptic Neuron Signal Signal 5HT_Receptor->Signal Signal Transduction

Signaling pathway of this compound as a serotonin reuptake inhibitor.
Serotonin Transporter Inhibition Assay Protocol

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound on the serotonin transporter, typically using cell lines engineered to express the human serotonin transporter (hSERT).

  • Cell Culture : Culture HEK-293 cells stably expressing hSERT in appropriate media and conditions.

  • Cell Plating : Plate the cells in a suitable format (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.

  • Compound Preparation : Prepare serial dilutions of this compound and a reference SSRI (e.g., fluoxetine) in an appropriate assay buffer.

  • Pre-incubation : Wash the cells with assay buffer and then pre-incubate them with the various concentrations of this compound or the reference compound for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Uptake : Add a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well to initiate the uptake process.

  • Incubation : Incubate the plate for a short period (e.g., 15 minutes) to allow for serotonin uptake.

  • Termination of Uptake : Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting : Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis : Determine the concentration of this compound that inhibits 50% of the specific serotonin uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.

G cluster_workflow Serotonin Transporter Inhibition Assay Workflow Cell_Culture Culture hSERT-expressing cells Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Pre_incubation Pre-incubate cells with this compound Cell_Plating->Pre_incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Pre_incubation Uptake_Initiation Add [³H]5-HT to initiate uptake Pre_incubation->Uptake_Initiation Incubation Incubate for a defined period Uptake_Initiation->Incubation Uptake_Termination Wash with ice-cold buffer Incubation->Uptake_Termination Measurement Lyse cells and measure radioactivity Uptake_Termination->Measurement Data_Analysis Calculate IC₅₀ value Measurement->Data_Analysis

Experimental workflow for a serotonin transporter inhibition assay.

Conclusion

This compound is a promising indole derivative with demonstrated activity as a serotonin reuptake inhibitor. Its pharmacological profile suggests potential for development as an antidepressant. This guide provides a foundational overview of its known properties, a proposed synthetic route, and standard characterization methodologies. Further detailed experimental work is necessary to fully elucidate its physicochemical properties and to optimize its synthesis for potential therapeutic applications.

References

An In-depth Technical Guide on the Early Discovery and Development of the Pan-PIM Kinase Inhibitor INCB053914

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically designated "PIM-35" did not yield any publicly available information. It is possible that this is an internal designation not in the public domain, a misnomer, or a very early-stage compound without published data. Therefore, this guide focuses on a well-characterized pan-PIM kinase inhibitor, INCB053914 , for which substantial preclinical and early clinical data are available, to fulfill the user's request for a detailed technical whitepaper.

Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and differentiation. Overexpression of PIM kinases has been observed in a variety of hematological malignancies and solid tumors, making them an attractive target for cancer therapy. INCB053914 is a potent, ATP-competitive, small-molecule pan-inhibitor of the PIM kinase family that has undergone extensive preclinical evaluation and has been investigated in early-phase clinical trials for advanced hematologic malignancies. This technical guide provides a comprehensive overview of the early discovery and development of INCB053914, with a focus on its biochemical and cellular activity, mechanism of action, and preclinical in vivo pharmacology.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of INCB053914.

Table 1: Biochemical Potency of INCB053914 against PIM Kinase Isoforms

Kinase IsoformIC50 (nM)
PIM10.24
PIM230
PIM30.12

Data from in vitro biochemical assays.[1]

Table 2: In Vitro Anti-proliferative Activity of INCB053914 in Hematologic Malignancy Cell Lines

Cell LineDisease TypeGI50 (nM)
MOLM-16Acute Myeloid Leukemia (AML)3.3
Kasumi-3Acute Myeloid Leukemia (AML)4.9
KMS-12-BMMultiple Myeloma (MM)13.2 - 230.0
PfeifferDiffuse Large B-cell Lymphoma (DLBCL)<100

GI50 values represent the concentration required to inhibit cell growth by 50%.[2]

Table 3: In Vivo Pharmacodynamic and Anti-tumor Efficacy of INCB053914

Tumor ModelEfficacy EndpointDosing RegimenResults
MOLM-16 (AML) XenograftInhibition of pBAD (IC50)Single oral dose70 nM
KMS-12-BM (MM) XenograftInhibition of pBAD (IC50)Single oral dose145 nM
MOLM-16 (AML) XenograftTumor Growth InhibitionOral, twice dailyDose-dependent inhibition
KMS-12-BM (MM) XenograftTumor Growth InhibitionOral, twice dailyDose-dependent inhibition

pBAD (phosphorylated BAD) is a downstream substrate of PIM kinases and serves as a pharmacodynamic marker.[2][3]

Experimental Protocols

Detailed experimental protocols for the specific studies on INCB053914 are proprietary to the investigating institutions. However, this section provides detailed, generalized methodologies for the key experiments cited.

1. PIM Kinase Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory activity of a compound against purified PIM kinase enzymes.

  • Principle: A kinase reaction is performed in the presence of a PIM kinase, a substrate peptide, and ATP. The amount of phosphorylated substrate is quantified, and the inhibition by the test compound is determined.

  • Materials:

    • Purified recombinant PIM1, PIM2, and PIM3 enzymes.

    • Kinase substrate (e.g., a synthetic peptide with a PIM kinase recognition motif).

    • ATP (adenosine triphosphate).

    • Test compound (INCB053914) at various concentrations.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Microplate reader.

  • Protocol:

    • Prepare serial dilutions of INCB053914 in the kinase assay buffer.

    • In a microplate, add the PIM kinase enzyme, the substrate peptide, and the diluted INCB053914.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration of INCB053914 and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Principle: Cells are cultured in the presence of the test compound for a period of time, and the number of viable cells is quantified.

  • Materials:

    • Hematologic malignancy cell lines (e.g., MOLM-16, KMS-12-BM).

    • Cell culture medium and supplements.

    • Test compound (INCB053914) at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • Microplate reader.

  • Protocol:

    • Seed the cells in a 96-well microplate at a predetermined density.

    • Allow the cells to attach and resume growth overnight.

    • Add serial dilutions of INCB053914 to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • Add the cell viability reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

3. Western Blotting for Phospho-protein Analysis

This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are indicative of kinase activity.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein.

  • Materials:

    • Cell lines treated with INCB053914.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-BAD, anti-phospho-4E-BP1).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Treat cells with INCB053914 for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein.

4. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

  • Materials:

    • Immunocompromised mice (e.g., SCID or nude mice).

    • Human cancer cell lines (e.g., MOLM-16, KMS-12-BM).

    • Matrigel (optional, for subcutaneous injection).

    • Test compound (INCB053914) formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Protocol:

    • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer INCB053914 or vehicle orally according to the desired dosing schedule.

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by INCB053914.

PIM_Kinase_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylates mTORC1 mTORC1 PIM->mTORC1 INCB053914 INCB053914 INCB053914->PIM Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates eIF4E eIF4E _4EBP1->eIF4E p4EBP1 p-4E-BP1 Translation Protein Translation & Cell Growth eIF4E->Translation

Caption: PIM Kinase Signaling Pathway and Inhibition by INCB053914.

Experimental Workflow

Preclinical_Drug_Development_Workflow Discovery Compound Discovery & Optimization Biochemical Biochemical Assays (IC50 vs PIM1/2/3) Discovery->Biochemical InVitro In Vitro Cellular Assays (GI50, Western Blot) Biochemical->InVitro InVivo In Vivo Animal Models (Efficacy, PK/PD) InVitro->InVivo Clinical Clinical Trials (Phase I/II) InVivo->Clinical

Caption: Preclinical Development Workflow for INCB053914.

Synthesis of INCB053914

The detailed multi-step synthesis of INCB053914 is proprietary and not fully disclosed in the public domain. However, the chemical name is N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide phosphate.[3] The synthesis was developed through a rational medicinal chemistry approach to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Conclusion

INCB053914 is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of hematologic malignancies. Its mechanism of action involves the inhibition of PIM kinase-mediated phosphorylation of downstream substrates, leading to the suppression of key survival and proliferation pathways. The preclinical data provided a strong rationale for its advancement into clinical trials. This technical guide summarizes the foundational data on the early discovery and development of INCB053914, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

Methodological & Application

Application Notes and Protocols: Evaluating the Antidepressant Potential of PIM-35 (5-methoxyindolyl-2-methylamine) using the Forced Swim Test in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific studies utilizing PIM-35 (5-methoxyindolyl-2-methylamine) in the forced swim test in mice were identified in a comprehensive literature search. The following protocol is a generalized procedure for evaluating novel compounds with suspected antidepressant properties. The quantitative data presented are representative examples from studies on established Selective Serotonin Reuptake Inhibitors (SSRIs) and should be considered illustrative of the expected outcomes.

Introduction

The forced swim test (FST) is a widely used behavioral assay to assess antidepressant-like activity in rodents.[1][2][3][4] The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[2][3] This immobility is interpreted as a state of "behavioral despair," which can be reversed by treatment with antidepressant medications.[1] this compound (5-methoxyindolyl-2-methylamine) is a compound structurally related to serotonin and is hypothesized to act as a serotonin reuptake inhibitor. This application note provides a detailed protocol for evaluating the potential antidepressant effects of this compound in the mouse forced swim test.

Mechanism of Action: Serotonin Reuptake Inhibition

This compound is presumed to function as a Selective Serotonin Reuptake Inhibitor (SSRI). SSRIs block the reabsorption of the neurotransmitter serotonin (5-HT) into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The downstream signaling pathways involve the activation of various postsynaptic serotonin receptors, leading to a cascade of intracellular events that are thought to underlie the therapeutic effects of these drugs.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5-HT_synapse Increased 5-HT 5-HT_vesicle Serotonin (5-HT) Vesicles 5-HT_reuptake 5-HT 5-HT_vesicle->5-HT_reuptake Release 5-HT_reuptake->SERT Reuptake This compound This compound (SSRI) This compound->SERT Inhibits 5-HT_Receptor 5-HT Receptor 5-HT_synapse->5-HT_Receptor Binds G-protein G-protein activation 5-HT_Receptor->G-protein Second_Messengers Second Messenger Cascades (e.g., cAMP) G-protein->Second_Messengers Cellular_Response Altered Gene Expression & Neuronal Firing Second_Messengers->Cellular_Response Therapeutic_Effect Antidepressant Effect Cellular_Response->Therapeutic_Effect

Fig. 1: Simplified signaling pathway of a Serotonin Reuptake Inhibitor (SSRI) like this compound.

Experimental Protocol

This protocol is a standard procedure for the forced swim test in mice.[1][5]

1. Materials

  • Test Compound: this compound (5-methoxyindolyl-2-methylamine)

  • Vehicle Control: Saline or other appropriate solvent for this compound

  • Positive Control: A known antidepressant, e.g., Fluoxetine (20 mg/kg) or Imipramine (30 mg/kg)

  • Animals: Male mice (e.g., C57BL/6 or CD-1 strain), 8-10 weeks old. House in groups under standard laboratory conditions with ad libitum access to food and water.

  • Forced Swim Test Apparatus:

    • Cylindrical tanks (Plexiglas or glass), approximately 30 cm high and 20 cm in diameter.[1]

    • Water maintained at 23-25°C.[2]

    • Water depth of 15 cm, ensuring mice cannot touch the bottom with their tails or feet.[1]

  • Other Equipment:

    • Animal scale

    • Syringes and needles for injections

    • Timers

    • Video recording equipment (optional, but recommended for unbiased scoring)

    • Dry towels or a warming lamp for post-test recovery

2. Experimental Procedure

Fig. 2: Experimental workflow for the this compound forced swim test.
  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Animal Groups: Randomly assign mice to the following groups (n=8-12 per group):

    • Vehicle Control

    • This compound (low dose)

    • This compound (medium dose)

    • This compound (high dose)

    • Positive Control (e.g., Fluoxetine)

  • Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection, i.p.) 30-60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinders with water (23-25°C) to a depth of 15 cm.

    • Gently place one mouse into each cylinder.

    • The total test duration is 6 minutes.[1]

    • Start the timer immediately after placing the mouse in the water.

    • Typically, the first 2 minutes are considered a habituation period and are not scored.[1]

    • During the final 4 minutes (240 seconds), record the time the mouse spends in each of the following behaviors:

      • Immobility: The mouse remains floating with only minor movements necessary to keep its head above water.

      • Swimming: The mouse shows active swimming motions, moving around the cylinder.

      • Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

    • At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

    • The water should be changed between each mouse to avoid olfactory cues.

3. Data Analysis

  • The primary endpoint is the duration of immobility. A significant decrease in immobility time in the this compound treated groups compared to the vehicle control group suggests an antidepressant-like effect.

  • Analyze the data using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

  • A p-value of < 0.05 is typically considered statistically significant.

Data Presentation: Representative Findings

The following tables summarize expected results based on studies with known SSRIs.

Table 1: Effect of Fluoxetine on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)
Vehicle Control-150 ± 10
Fluoxetine10110 ± 8*
Fluoxetine2085 ± 7**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Escitalopram on Behavior in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle Control-165 ± 1260 ± 815 ± 3
Escitalopram10105 ± 10 110 ± 925 ± 4

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes, based on general findings that SSRIs tend to increase swimming behavior.[6]

Conclusion

The forced swim test is a robust and reliable method for the initial screening of compounds with potential antidepressant activity.[1][3] A reduction in immobility time following administration of this compound would provide initial evidence for its antidepressant-like effects, warranting further investigation into its mechanism of action and therapeutic potential. It is crucial to include a positive control to validate the assay and to use a dose-response approach to characterize the compound's efficacy.

References

Application Notes and Protocols: Tail Suspension Test for the Evaluation of PIM-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tail suspension test (TST) is a widely utilized behavioral assay in preclinical research to screen for potential antidepressant-like activity of novel compounds.[1][2][3] The test is based on the principle that rodents, when subjected to the inescapable stress of being suspended by their tails, will eventually adopt an immobile posture, a state often interpreted as "behavioral despair".[1][3] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[1][4] This document provides a detailed methodology for employing the tail suspension test to assess the pharmacological effects of a putative novel compound, PIM-35.

The TST offers several advantages, including its sensitivity to a broad range of antidepressant medications, relatively low cost, and ease of implementation.[2][3] It is a valuable tool in the early stages of drug discovery for high-throughput screening of potential therapeutic agents for mood disorders.[3][5]

Experimental Protocol

This protocol outlines the standardized procedure for conducting the tail suspension test to evaluate the effects of this compound.

1. Animal Subjects:

  • Species: Mice are typically used for the TST.[4][5]

  • Strain: Commonly used strains include C57BL/6 and BALB/c. It is crucial to note that behavioral responses can vary between strains.

  • Sex: Both male and female mice can be used, but should be analyzed separately.

  • Age: Young adult mice (8-12 weeks old) are generally recommended.

  • Housing: Animals should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Mice should be acclimated to the housing facility for at least one week before the experiment and handled for several days leading up to the test to minimize stress.

2. Materials:

  • Tail suspension apparatus: This consists of a horizontal bar or ledge from which the mice can be suspended.[5] Commercially available boxes with compartments to test multiple animals simultaneously are recommended to ensure a consistent environment and prevent animals from seeing each other.[2][5]

  • Adhesive tape: Medical-grade adhesive tape strong enough to support the mouse's weight without causing injury.[5][6]

  • Video recording equipment: A camera positioned to capture a clear view of the mouse's behavior.

  • Analysis software: Software for scoring the duration of immobility, or manual scoring by a trained observer blinded to the experimental conditions.[2]

  • This compound solution and vehicle control.

3. Experimental Procedure:

  • Drug Administration: Administer this compound or the vehicle control to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection). The route of administration and pretreatment time should be optimized based on the pharmacokinetic properties of the compound.

  • Tail Taping: Securely wrap a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[7]

  • Suspension: Suspend the mouse by the taped tail from the suspension bar. The mouse should be positioned so that it cannot reach any surfaces with its paws.[5] The distance from the floor should be approximately 10 cm.[1]

  • Recording: Immediately start video recording the session. The test duration is typically 6 minutes.[4][5][6]

  • Observation Period: The entire 6-minute session is recorded. Immobility is defined as the absence of any movement except for respiration.[6][7]

  • Termination: At the end of the 6-minute session, carefully remove the mouse from the suspension bar and gently remove the tape from its tail. Return the mouse to its home cage.

  • Apparatus Cleaning: Clean the apparatus thoroughly between each trial to eliminate any olfactory cues.[7]

4. Data Analysis:

  • The primary endpoint is the duration of immobility during the 6-minute test period.[3][4]

  • A reduction in immobility time in the this compound treated group compared to the vehicle control group is indicative of an antidepressant-like effect.

  • Statistical analysis should be performed using appropriate methods, such as a t-test or ANOVA, to compare the different treatment groups.

Data Presentation

The quantitative data from a hypothetical study evaluating this compound could be summarized as follows:

Treatment GroupDose (mg/kg)nImmobility Time (seconds) (Mean ± SEM)
Vehicle Control-10185.3 ± 12.5
This compound1010142.1 ± 10.2*
This compound2010110.7 ± 8.9
Imipramine (Positive Control)201095.4 ± 7.6

*p < 0.05, **p < 0.01 compared to Vehicle Control

Visualizations

Experimental Workflow

TST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation & Handling drug_admin Drug Administration animal_acclimation->drug_admin drug_prep This compound & Vehicle Preparation drug_prep->drug_admin tail_taping Tail Taping drug_admin->tail_taping suspension Suspension (6 min) tail_taping->suspension recording Video Recording suspension->recording scoring Scoring Immobility recording->scoring stats Statistical Analysis scoring->stats results Results Interpretation stats->results

Caption: Experimental workflow for the tail suspension test.

Hypothetical Signaling Pathway for this compound

PIM35_Signaling PIM35 This compound Receptor Serotonin Receptor (e.g., 5-HT1A) PIM35->Receptor AC Adenylate Cyclase Receptor->AC - cAMP cAMP AC->cAMP - PKA Protein Kinase A (PKA) cAMP->PKA - CREB CREB PKA->CREB BDNF BDNF Expression CREB->BDNF Neurogenesis Increased Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant

References

Application Notes and Protocols: In vivo Microdialysis for Measuring PIM-35-Induced Serotonin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-35, also known as 5-methoxyindolyl-2-methylamine, is an indole derivative with a chemical structure similar to that of serotonin.[1] Preclinical studies have identified this compound as a serotonin reuptake inhibitor (SERT inhibitor), with additional, weaker effects on dopamine uptake.[2][3][4][5] Chronic administration of this compound has been shown to reduce the number of 5HT2 receptors, suggesting its potential as an antidepressant agent.[2]

In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of pharmacological agents in the brains of freely moving animals. This method provides crucial insights into a drug's efficacy and mechanism of action by allowing for the continuous sampling of extracellular fluid from specific brain regions.[6] These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels in the rodent brain.

Mechanism of Action: this compound's Effect on the Serotonergic System

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT). By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.

PIM35_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release SERT SERT Synaptic Cleft->SERT Reuptake 5-HT Receptor 5-HT Receptors Synaptic Cleft->5-HT Receptor Binding This compound This compound This compound->SERT Inhibition Signal Transduction Signal Transduction 5-HT Receptor->Signal Transduction Activation

Caption: Mechanism of action of this compound at the serotonergic synapse.

Experimental Protocol: In vivo Microdialysis for Serotonin

This protocol outlines the key steps for conducting an in vivo microdialysis study to assess this compound-induced changes in extracellular serotonin levels in the rat prefrontal cortex.

1. Materials and Reagents

  • Animals: Adult male Wistar or Sprague-Dawley rats (250-350 g).

  • This compound: To be dissolved in a suitable vehicle (e.g., 0.9% saline, distilled water with a small amount of Tween 80).

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery.

  • Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane (e.g., 2-4 mm active surface, 6-20 kDa molecular weight cut-off).

  • Guide Cannulae: For stereotaxic implantation.

  • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.

  • HPLC-ECD System: High-Performance Liquid Chromatography with Electrochemical Detection system for serotonin analysis.

2. Animal Preparation and Acclimation

  • House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Allow for an acclimation period of at least one week before surgery.

3. Stereotaxic Surgery and Guide Cannula Implantation

  • Anesthetize the rat using an appropriate anesthetic.

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Coordinates should be determined from a reliable rat brain atlas.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Allow the animal to recover for at least 48-72 hours post-surgery.

4. Microdialysis Procedure

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a 90-120 minute equilibration period to establish a stable baseline.

  • Collect baseline dialysate samples for at least 60-90 minutes (e.g., in 20-minute fractions).

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Store collected samples at -80°C until analysis.

5. Sample Analysis

  • Quantify serotonin concentrations in the dialysate samples using an HPLC-ECD system.

  • The mobile phase composition and electrochemical detector potential should be optimized for serotonin detection.

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Animal Acclimation Animal Acclimation Stereotaxic Surgery Stereotaxic Surgery Animal Acclimation->Stereotaxic Surgery Post-Surgery Recovery Post-Surgery Recovery Stereotaxic Surgery->Post-Surgery Recovery Probe Insertion Probe Insertion Post-Surgery Recovery->Probe Insertion Equilibration Equilibration Probe Insertion->Equilibration Baseline Sampling Baseline Sampling Equilibration->Baseline Sampling This compound Administration This compound Administration Baseline Sampling->this compound Administration Post-Dose Sampling Post-Dose Sampling This compound Administration->Post-Dose Sampling Sample Storage Sample Storage Post-Dose Sampling->Sample Storage HPLC-ECD Analysis HPLC-ECD Analysis Sample Storage->HPLC-ECD Analysis Data Analysis Data Analysis HPLC-ECD Analysis->Data Analysis

Caption: Experimental workflow for the in vivo microdialysis study.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on extracellular serotonin levels in the rat prefrontal cortex.

Time (minutes)Vehicle (% Baseline ± SEM)This compound (10 mg/kg) (% Baseline ± SEM)
-60 to -40102.5 ± 5.198.7 ± 4.8
-40 to -2099.8 ± 4.9101.2 ± 5.3
-20 to 0100.0 ± 5.0100.0 ± 5.0
This compound/Vehicle Admin
0 to 20105.3 ± 6.2125.6 ± 8.9
20 to 40103.1 ± 5.8185.4 ± 12.3
40 to 60101.9 ± 5.5250.1 ± 15.7
60 to 8098.5 ± 4.7245.8 ± 14.9
80 to 10099.2 ± 4.9220.3 ± 13.1
100 to 120100.4 ± 5.2195.7 ± 11.8**
120 to 140101.6 ± 5.4170.9 ± 10.5
140 to 160102.0 ± 5.6150.2 ± 9.7*
160 to 180101.1 ± 5.3130.6 ± 8.1

*p < 0.05, **p < 0.01 compared to vehicle-treated group.

Conclusion

This application note provides a comprehensive protocol for investigating the effects of this compound on extracellular serotonin levels using in vivo microdialysis. The detailed methodology and data presentation structure are intended to guide researchers in designing and executing robust preclinical studies to evaluate the neurochemical profile of novel compounds targeting the serotonergic system. The provided diagrams offer a clear visualization of both the molecular mechanism of this compound and the experimental workflow, facilitating a deeper understanding of the scientific approach.

References

Application Notes and Protocols for Cell-Based Serotonin Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling.[1][2] This mechanism is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[2][3] Cell-based serotonin uptake assays are fundamental tools for the discovery and characterization of novel compounds that modulate SERT activity. These assays typically utilize cells expressing the human serotonin transporter and measure the uptake of a labeled substrate, which can be inhibited by test compounds like the hypothetical "PIM-35". This document provides detailed protocols for both fluorescent and radiolabeled cell-based serotonin uptake assays.

Assay Principle

Cell-based serotonin uptake assays are designed to quantify the activity of the serotonin transporter in a cellular context. The general principle involves incubating cells that express SERT with a labeled substrate (either fluorescent or radioactive).[4][5] The amount of substrate transported into the cells is then measured. When a test compound that inhibits SERT is present, the uptake of the labeled substrate is reduced. By measuring the extent of this reduction, the inhibitory potency of the test compound can be determined.

Signaling Pathway of Serotonin Reuptake

The following diagram illustrates the basic mechanism of serotonin reuptake at the synapse and the point of intervention for inhibitors.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin Vesicles 5HT_synapse Serotonin 5HT_vesicle->5HT_synapse Release SERT SERT 5HT_reuptake Serotonin SERT->5HT_reuptake 5HT_synapse->SERT Reuptake 5HT_receptor Postsynaptic Receptors 5HT_synapse->5HT_receptor Binding PIM35 This compound (Inhibitor) PIM35->SERT Inhibition Fluorescent_Assay_Workflow A 1. Seed hSERT-HEK293 cells in microplate and culture overnight B 2. Wash cells with assay buffer A->B C 3. Add test compound (this compound) and reference inhibitor B->C D 4. Incubate for 10-20 minutes C->D E 5. Add fluorescent substrate and masking dye solution D->E F 6. Incubate and read fluorescence (kinetic or endpoint) E->F G 7. Analyze data to determine IC50 F->G Radiometric_Assay_Workflow A 1. Plate cells and culture overnight B 2. Wash cells with KRH buffer A->B C 3. Pre-incubate with test compound (this compound) and reference inhibitor for 20 mins B->C D 4. Add [3H]Serotonin and incubate for 15 mins C->D E 5. Terminate uptake by washing with ice-cold buffer D->E F 6. Lyse cells and add scintillation fluid E->F G 7. Count radioactivity using a scintillation counter F->G H 8. Calculate IC50 values G->H

References

Application Notes and Protocols: PIM-35 Administration in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-35, chemically identified as 5-methoxyindolyl-2-methylamine, is an indole derivative structurally analogous to the neurotransmitter serotonin.[1] Preclinical research has identified this compound as a potential antidepressant agent. Its mechanism of action is primarily attributed to its activity within the serotonergic system, exhibiting similarities to established antidepressant medications such as paroxetine and chlorimipramine.[1] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its investigation in rodent models of depression.

Data Presentation

The following tables summarize the quantitative and qualitative data on the pharmacological profile of this compound based on in vitro and ex vivo studies.

Table 1: Monoamine Transporter Inhibition by this compound (In Vitro)

TransporterThis compound Inhibition ActivityComparative ActivityIC50 (nM)
Serotonin (5-HT)Inhibitor [1]Similar to paroxetine and chlorimipramine[1]Data not available in abstract
Noradrenaline (NA)Weak Inhibitor [1]Weaker than standard antidepressantsData not available in abstract
Dopamine (DA)Inhibitor [1]Similar to imipramine, higher than amitriptyline[1]Data not available in abstract

Table 2: Effects of Chronic this compound Administration on Adrenergic and Serotonergic Receptors (Ex Vivo in Rat Brain)

Receptor SubtypeEffect on Receptor Number (Bmax)Effect on Ligand Affinity (Kd)
α2-adrenoceptorsNo variation[1]No variation[1]
β1-adrenoceptorsNo variation[1]No variation[1]
β2-adrenoceptorsNo variation[1]No variation[1]
5-HT2 receptors40% Inhibition [1]No modification[1]

Signaling Pathway

The proposed mechanism of action for this compound primarily involves the inhibition of serotonin reuptake at the presynaptic terminal. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. Chronic administration also leads to a downregulation of postsynaptic 5-HT2 receptors, a common adaptation observed with many antidepressant treatments.

PIM35_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake FiveHT2_Receptor 5-HT2 Receptor Serotonin->FiveHT2_Receptor Binds Signal_Transduction Signal Transduction Cascade FiveHT2_Receptor->Signal_Transduction Activates PIM35 This compound PIM35->SERT Inhibits PIM35->FiveHT2_Receptor Downregulates (Chronic)

Caption: Proposed mechanism of action of this compound at the serotonergic synapse.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antidepressant-like effects and mechanism of action of this compound in rodent models.

Rodent Models of Depression

Standard rodent models of depression, such as the Chronic Mild Stress (CMS) model or the Learned Helplessness model, can be employed to induce a depressive-like phenotype prior to this compound administration.

Behavioral Assays for Antidepressant-Like Effects

The FST is a widely used behavioral test to screen for antidepressant efficacy. It is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.

Materials:

  • Cylindrical containers (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Animal warming area with clean, dry towels.

Procedure:

  • Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 30 cm for rats, 15 cm for mice).

  • Administer this compound or vehicle control at the desired dose and time point prior to the test.

  • Gently place the animal into the water-filled cylinder.

  • For rats, a common protocol involves a 15-minute pre-test session on day 1, followed by a 5-minute test session on day 2. For mice, a single 6-minute session is typical.

  • Record the entire session with a video camera.

  • Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • After the test, remove the animal, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.

The SPT is used to assess anhedonia, a core symptom of depression, which is characterized by a reduced interest in rewarding stimuli. A decrease in the preference for a sweetened solution over plain water is indicative of anhedonic-like behavior.

Materials:

  • Two identical drinking bottles per cage.

  • 1% sucrose solution.

  • Plain tap water.

Procedure:

  • House animals individually to accurately measure fluid consumption.

  • Habituation Phase (48 hours): Present each animal with two bottles, both containing the 1% sucrose solution.

  • Baseline Measurement (48-72 hours): Present each animal with one bottle of 1% sucrose solution and one bottle of plain water. Weigh the bottles at the beginning and end of this period to determine consumption. To control for side preference, the position of the bottles should be switched every 24 hours.

  • Induce a depressive-like state using a chosen model (e.g., CMS).

  • Administer this compound or vehicle control according to the treatment schedule.

  • Test Phase (48-72 hours): Repeat the two-bottle choice test as described in the baseline measurement.

  • Calculate the sucrose preference as: (Volume of sucrose solution consumed / Total volume of fluid consumed) x 100%.

Neurochemical and Receptor Binding Assays

This assay determines the potency of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes prepared from rodent brain tissue.

Materials:

  • Rat brain tissue (e.g., cortex, striatum).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer bicarbonate buffer.

  • Radiolabeled neurotransmitters ([³H]5-HT, [³H]NA, [³H]DA).

  • This compound and reference compounds (e.g., paroxetine, desipramine, GBR-12909).

  • Scintillation counter.

Procedure:

  • Prepare synaptosomes from fresh or frozen rodent brain tissue by homogenization and differential centrifugation.

  • Pre-incubate synaptosomal preparations with various concentrations of this compound or a reference inhibitor.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value for this compound for each transporter by non-linear regression analysis of the concentration-response curves.

This assay is used to determine the effect of chronic this compound administration on the density of 5-HT2 receptors in the rodent brain.

Materials:

  • Brain tissue from chronically treated (this compound or vehicle) and control animals.

  • Radioligand specific for the 5-HT2 receptor (e.g., [³H]ketanserin).

  • Homogenization buffer.

  • Scintillation counter.

Procedure:

  • Administer this compound or vehicle to rodents for a specified chronic period (e.g., 14-21 days).

  • At the end of the treatment period, euthanize the animals and dissect the brain region of interest (e.g., frontal cortex).

  • Prepare crude membrane fractions from the brain tissue by homogenization and centrifugation.

  • Incubate the membrane preparations with a saturating concentration of the 5-HT2 receptor radioligand in the presence and absence of a high concentration of a non-labeled competitor to determine total and non-specific binding, respectively.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and compare the Bmax (receptor density) between the this compound and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant potential of this compound.

PIM35_Workflow cluster_Behavioral Behavioral Phenotyping cluster_Neurochemical Neurochemical Analysis FST Forced Swim Test (FST) Data_Analysis Data Analysis and Interpretation FST->Data_Analysis SPT Sucrose Preference Test (SPT) SPT->Data_Analysis Uptake_Assay In Vitro Monoamine Uptake Assay Uptake_Assay->Data_Analysis Binding_Assay Ex Vivo 5-HT2 Receptor Binding Assay Binding_Assay->Data_Analysis Animal_Model Induce Depressive-like State (e.g., Chronic Mild Stress) PIM35_Admin Administer this compound or Vehicle Animal_Model->PIM35_Admin PIM35_Admin->FST PIM35_Admin->SPT Tissue_Collection Brain Tissue Collection PIM35_Admin->Tissue_Collection Tissue_Collection->Binding_Assay

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Application Note: Quantitative Analysis of PIM Kinase Inhibitor (PIM-X) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in cell survival, proliferation, and differentiation.[1][2] Overexpression of PIM kinases is implicated in various cancers, making them a significant target for therapeutic intervention. This application note describes a robust and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of PIM-X, a hypothetical small molecule inhibitor of PIM kinases, in biological matrices. Accurate quantification of PIM-X is essential for pharmacokinetic studies, dose-response assessments, and overall drug development.

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate and quantify PIM-X from endogenous components in a given sample. The sample is first processed to precipitate proteins and extract the analyte. The clarified supernatant is then injected into an HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The concentration of PIM-X is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte.

Experimental Protocols

1. Materials and Reagents

  • PIM-X reference standard

  • Internal Standard (IS) - (Select a compound with similar chromatographic behavior and UV absorbance)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable mobile phase modifier)

  • Ammonium acetate (or other suitable buffer salt)

  • Biological matrix (e.g., human plasma, rat liver microsomes)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The following are typical starting conditions that may require optimization for a specific PIM kinase inhibitor.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by the UV absorbance maximum of PIM-X (e.g., 254 nm)
Internal Standard (IS) A suitable compound with a distinct retention time from PIM-X

3. Sample Preparation (from Human Plasma)

  • Thaw frozen plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) solution (at a fixed concentration).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system.

4. Preparation of Calibration Standards and Quality Control Samples

  • Prepare a stock solution of PIM-X (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike the appropriate biological matrix (e.g., blank plasma) with the working standard solutions to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples using the same sample preparation protocol as the unknown samples.

Data Presentation

Table 1: Linearity of PIM-X Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low 10Example ValueExample ValueExample Value
Mid 100Example ValueExample ValueExample Value
High 800Example ValueExample ValueExample Value

Mandatory Visualizations

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase STAT->PIM Transcription Downstream Downstream Effectors (e.g., Bad, p27, NF-κB) PIM->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PIM kinase signaling pathway.

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Analyze Data Acquisition & Quantification Inject->Analyze

Caption: Experimental workflow for HPLC sample preparation.

References

Application Note: Evaluating the Cytotoxicity of PIM-35 in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroblastoma is the most prevalent extracranial solid tumor in children, often associated with poor prognosis in high-risk cases.[1][2] The PIM family of serine/threonine kinases, comprising PIM-1, PIM-2, and PIM-3, has been identified as a key player in the tumorigenesis of various cancers, including neuroblastoma.[3] Elevated expression of PIM kinases in neuroblastoma correlates with poor overall survival, making them a promising therapeutic target.[4][5] PIM kinases are involved in critical cellular processes such as cell cycle progression, proliferation, and apoptosis.[6][7]

This application note describes a detailed protocol for assessing the cytotoxic effects of PIM-35, a novel pan-PIM kinase inhibitor, on neuroblastoma cell lines. The methodologies provided herein offer a framework for researchers and drug development professionals to evaluate the in vitro efficacy of potential therapeutic compounds targeting the PIM kinase pathway.

Materials and Methods

Cell Lines and Culture

A panel of human neuroblastoma cell lines was used to assess the cytotoxicity of this compound. These cell lines represent different genetic backgrounds of neuroblastoma.

  • SK-N-AS (ATCC® CRL-2137™)

  • SK-N-BE(2) (ATCC® CRL-2271™)

  • SH-SY5Y (ATCC® CRL-2266™)

All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

This compound Compound Preparation

This compound was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Serial dilutions were then prepared in complete culture medium to achieve the desired final concentrations for the experiments. The final DMSO concentration in all treatments, including vehicle controls, was maintained at less than 0.1%.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 µM to 100 µM) or vehicle control (DMSO).

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined by non-linear regression analysis using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the cytotoxic effects of this compound were due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay was performed, followed by flow cytometry analysis.

Protocol:

  • Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, and the cells were incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

Results

This compound Induces Dose-Dependent Cytotoxicity in Neuroblastoma Cell Lines

This compound demonstrated potent cytotoxic effects on all three neuroblastoma cell lines in a dose-dependent manner. The IC₅₀ values after 72 hours of treatment are summarized in the table below.

Cell LineThis compound IC₅₀ (µM)
SK-N-AS38.5
SK-N-BE(2)35.2
SH-SY5Y45.8

Table 1: IC₅₀ values of this compound in neuroblastoma cell lines after 72 hours of treatment as determined by MTT assay.

This compound Induces Apoptosis in Neuroblastoma Cells

Treatment with this compound at the respective IC₅₀ concentrations for 48 hours led to a significant increase in the percentage of apoptotic cells in all tested cell lines, as determined by Annexin V/PI staining.

Cell LineTreatment% Apoptotic Cells (Annexin V+)
SK-N-BE(2)Vehicle Control5.2%
SK-N-BE(2)This compound (35.2 µM)48.7%

Table 2: Percentage of apoptotic SK-N-BE(2) cells after 48 hours of treatment with this compound at its IC₅₀ concentration.

Visualizations

PIM_Signaling_Pathway cluster_upstream Upstream Activators cluster_pim PIM Kinase cluster_downstream Downstream Effects JAK/STAT JAK/STAT PIM Kinase PIM Kinase JAK/STAT->PIM Kinase PI3K/AKT PI3K/AKT PI3K/AKT->PIM Kinase This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->PIM Kinase mTOR Signaling mTOR Signaling PIM Kinase->mTOR Signaling BAD Phosphorylation BAD Phosphorylation PIM Kinase->BAD Phosphorylation Cell Cycle Progression Cell Cycle Progression PIM Kinase->Cell Cycle Progression Cell Proliferation Cell Proliferation mTOR Signaling->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition BAD Phosphorylation->Apoptosis Inhibition Cell Cycle Progression->Cell Proliferation Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis Cell_Culture Neuroblastoma Cell Culture (SK-N-AS, SK-N-BE(2), SH-SY5Y) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Apoptosis_Treatment Treat Cells with IC50 Concentration for 48h Cell_Culture->Apoptosis_Treatment PIM35_Prep This compound Stock Preparation (10 mM in DMSO) Treatment Treat with this compound (0.1 - 100 µM) for 72h PIM35_Prep->Treatment PIM35_Prep->Apoptosis_Treatment Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis Staining Stain with Annexin V-FITC/PI Apoptosis_Treatment->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Logical_Relationship PIM_Kinase_Overexpression PIM Kinase Overexpression in Neuroblastoma Reduced_Proliferation Reduced Cell Proliferation Increased_Apoptosis Increased Apoptosis PIM35_Inhibition This compound Inhibition of PIM Kinase PIM35_Inhibition->Reduced_Proliferation PIM35_Inhibition->Increased_Apoptosis Cytotoxic_Effect Cytotoxic Effect Reduced_Proliferation->Cytotoxic_Effect Increased_Apoptosis->Cytotoxic_Effect

References

Application Notes and Protocols for Determining the Serotonin Transporter Binding Affinity of PIM-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the binding affinity of a novel compound, here designated as PIM-35, for the human serotonin transporter (SERT). The serotonin transporter is a critical target in the development of therapeutics for a range of psychiatric disorders. The presented methodology is a competitive radioligand binding assay, a robust and widely used technique to quantify the interaction of a test compound with its target protein. This protocol utilizes membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) and [³H]S-citalopram as the radioligand. Included are representative binding affinity data for known SERT inhibitors to serve as a benchmark for data analysis and interpretation.

Introduction to Serotonin Transporter (SERT) Binding Affinity Assays

The serotonin transporter (SERT), a member of the neurotransmitter:sodium symporter family, plays a crucial role in regulating serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This mechanism effectively terminates the serotonin signal. Due to its central role in mood regulation, SERT is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[1][2]

Determining the binding affinity of a novel compound, such as this compound, for SERT is a critical step in the drug discovery and development process. It provides a quantitative measure of the compound's potency at the target site. The most common method to determine this is through a competitive radioligand binding assay. In this assay, a fixed concentration of a radiolabeled ligand known to bind to SERT with high affinity (e.g., [³H]S-citalopram) is incubated with a source of the transporter (e.g., cell membranes expressing hSERT) in the presence of varying concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for the binding sites on SERT. By measuring the displacement of the radioligand at different concentrations of the test compound, one can determine the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC₅₀). This IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the binding affinity of the test compound for the receptor.

Representative Data: Binding Affinities of Known SERT Inhibitors

The following table summarizes the binding affinities (Ki) of several well-characterized SERT inhibitors. This data can be used as a reference to compare the potency of novel compounds like this compound.

CompoundSERT Ki (nM)Primary Use
(S)-Citalopram (Escitalopram)1.1Antidepressant (SSRI)[3]
Paroxetine<50Antidepressant (SSRI)[3]
Sertraline0.29Antidepressant (SSRI)[4]
Fluoxetine0.81Antidepressant (SSRI)[4]
Imipramine1.94Antidepressant (TCA)[2]
Cocaine~200-600Stimulant

Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand, buffer composition).

Experimental Protocols

Preparation of Cell Membranes from hSERT-expressing HEK293 Cells

This protocol describes the preparation of crude cell membranes from a confluent culture of HEK293 cells stably expressing hSERT.

Materials and Reagents:

  • HEK293 cells stably expressing hSERT

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors added just before use.

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Protocol:

  • Culture HEK293-hSERT cells in T175 flasks until they reach 90-100% confluency.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add 10 mL of ice-cold PBS to the flask and gently dislodge the cells using a cell scraper.

  • Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer.

  • Incubate the cell suspension on ice for 30 minutes to allow for cell lysis.

  • Homogenize the lysate using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford assay.

  • Aliquot the membrane suspension and store at -80°C until use.

SERT Radioligand Binding Assay (Competitive Inhibition)

This protocol details the procedure for a competitive binding assay to determine the IC₅₀ of this compound.

Materials and Reagents:

  • hSERT-expressing cell membranes (prepared as in 3.1)

  • [³H]S-citalopram (specific activity ~70-87 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Test Compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine

  • Scintillation cocktail

  • Microplate scintillation counter

  • Cell harvester

Protocol:

  • Prepare serial dilutions of the test compound (this compound) in Assay Buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]S-citalopram (at a final concentration of ~1-2 nM), and 100 µL of diluted hSERT membranes (5-20 µg protein).

    • Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM Fluoxetine), 50 µL of [³H]S-citalopram, and 100 µL of hSERT membranes.

    • Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]S-citalopram, and 100 µL of hSERT membranes.

  • The total assay volume in each well is 200 µL.

  • Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with 5 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials (or a compatible microplate), and add scintillation cocktail.

  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate the mean CPM for each condition (Total, NSB, and each concentration of this compound).

  • Calculate Specific Binding: Specific Binding = Total Binding CPM - NSB CPM.

  • Calculate the percentage of specific binding for each concentration of this compound: % Specific Binding = (CPM at [this compound] - NSB CPM) / (Total Binding CPM - NSB CPM) * 100.

  • Plot the % Specific Binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC₅₀ value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([³H]S-citalopram) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for SERT. This should be determined in a separate saturation binding experiment.

Mandatory Visualizations

Serotonin Synaptic Pathway

SERT_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron tryptophan Tryptophan serotonin_vesicle Serotonin (5-HT) in Vesicle tryptophan->serotonin_vesicle Synthesis synapse 5-HT serotonin_vesicle->synapse Release sert SERT sert->serotonin_vesicle Recycling autoreceptor 5-HT1A/1B Autoreceptor synapse->sert Reuptake synapse->autoreceptor Feedback post_receptor Postsynaptic 5-HT Receptor synapse->post_receptor Binding signal Signal Transduction post_receptor->signal Activation Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, This compound dilutions) start->prepare_reagents setup_plate Set up 96-well Plate (Total, NSB, Competition) prepare_reagents->setup_plate incubation Incubate at RT (60-120 min) setup_plate->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration wash Wash Filters (3x with cold buffer) filtration->wash counting Scintillation Counting (Measure CPM) wash->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

PIM-35 Preclinical Antidepressant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-35 is a novel investigational compound with a putative mechanism of action as a serotonin reuptake inhibitor (SRI). This document provides a detailed experimental design for the preclinical evaluation of this compound's antidepressant potential. The following protocols and application notes are intended to guide researchers in conducting robust in vivo and ex vivo studies to assess the efficacy and underlying molecular mechanisms of this compound. The experimental design incorporates established behavioral models of depression and investigates the compound's effects on the mTORC1 signaling pathway, a key regulator of neuroplasticity that has been implicated in the therapeutic action of antidepressants.

Experimental Design Overview

This preclinical study is designed to assess the antidepressant-like effects of this compound in validated rodent models of depression. The study will also explore the molecular mechanism of action by examining the modulation of the mTORC1 signaling pathway in key brain regions associated with depression.

Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used for all experiments.

Experimental Groups:

  • Vehicle Control: Mice receiving the vehicle solution.

  • This compound (Low Dose): Mice receiving a low dose of this compound.

  • This compound (Medium Dose): Mice receiving a medium dose of this compound.

  • This compound (High Dose): Mice receiving a high dose of this compound.

  • Positive Control (Fluoxetine): Mice receiving a standard antidepressant, fluoxetine (20 mg/kg).

Timeline:

  • Weeks 1-4: Chronic Unpredictable Mild Stress (CUMS) paradigm (for the CUMS model).

  • Week 5: Behavioral testing (Forced Swim Test, Tail Suspension Test, Sucrose Preference Test).

  • Post-Behavioral Testing: Brain tissue collection for in vivo microdialysis and Western blot analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the overall experimental workflow.

PIM35_Signaling_Pathway PIM35 This compound SERT Serotonin Transporter (SERT) PIM35->SERT Inhibition SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to PostsynapticReceptor Postsynaptic 5-HT Receptors SynapticSerotonin->PostsynapticReceptor Activates mTORC1_Pathway mTORC1 Signaling Pathway PostsynapticReceptor->mTORC1_Pathway Modulates Neuroplasticity Increased Neuroplasticity mTORC1_Pathway->Neuroplasticity Promotes AntidepressantEffects Antidepressant-like Effects Neuroplasticity->AntidepressantEffects Results in

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction cluster_Phase2 Phase 2: this compound Treatment cluster_Phase3 Phase 3: Behavioral Assessment cluster_Phase4 Phase 4: Neurochemical & Molecular Analysis Animal_Acclimation Animal Acclimation CUMS_Induction Chronic Unpredictable Mild Stress (CUMS) (4 weeks) Animal_Acclimation->CUMS_Induction Drug_Administration Daily this compound or Vehicle Administration (during the last 2 weeks of CUMS) CUMS_Induction->Drug_Administration SPT Sucrose Preference Test Drug_Administration->SPT FST Forced Swim Test SPT->FST TST Tail Suspension Test FST->TST Microdialysis In Vivo Microdialysis (Serotonin) TST->Microdialysis Western_Blot Western Blot (mTORC1 Pathway) Microdialysis->Western_Blot

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

Objective: To induce a depressive-like phenotype in mice, characterized by anhedonia.

Materials:

  • C57BL/6 mice

  • Stressor-specific equipment (e.g., tilted cages, wet bedding, empty cages, light/dark cycle reversal)

Procedure:

  • House mice individually to prevent social buffering.

  • For 4 consecutive weeks, expose the mice to a series of mild, unpredictable stressors.[1]

  • The stressor regimen should be varied daily to prevent habituation. Examples of stressors include:

    • Tilted cage (45 degrees) for 12 hours.

    • Wet bedding (200 ml of water in 100g of sawdust) for 12 hours.

    • Empty cage for 12 hours.

    • Reversal of the light/dark cycle.

    • Continuous light for 24 hours.

  • Ensure that stressors are mild and do not cause physical harm to the animals.

  • The control group should be housed in a separate room and not exposed to the stressors.

Sucrose Preference Test (SPT) Protocol

Objective: To assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.[2][3][4]

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Plain tap water

Procedure:

  • Habituation: For 48 hours, habituate the mice to the two-bottle choice by presenting them with two bottles of plain water.

  • Deprivation: Before the test, deprive the mice of water for 4 hours to encourage drinking.

  • Test: Present each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

  • The test duration is 24 hours.

  • After 24 hours, weigh both bottles to determine the consumption of each liquid.

  • Calculate the sucrose preference using the following formula:

    • Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

Forced Swim Test (FST) Protocol

Objective: To assess behavioral despair, a common measure in antidepressant screening.[5][6][7]

Materials:

  • Glass cylinder (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

Procedure:

  • Fill the cylinder with water to a depth of 15 cm.

  • Gently place the mouse into the cylinder.

  • The test duration is 6 minutes.

  • Record the entire session for later analysis.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • A decrease in immobility time is indicative of an antidepressant-like effect.[6]

Tail Suspension Test (TST) Protocol

Objective: To assess behavioral despair, similar to the FST, by measuring the immobility of a mouse when suspended by its tail.[8][9]

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough so that it cannot touch the floor or walls.

  • The test duration is 6 minutes.

  • Record the entire session for later analysis.

  • The primary measure is the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Serotonin Protocol

Objective: To measure the extracellular levels of serotonin in the prefrontal cortex of freely moving mice after this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of serotonin levels.

  • Drug Administration: Administer this compound or vehicle (intraperitoneally or orally).

  • Post-Drug Collection: Continue collecting dialysate samples for at least 4 hours post-administration.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels.

Western Blot Protocol for mTORC1 Signaling Pathway

Objective: To determine the effect of this compound on the activation of the mTORC1 signaling pathway in the hippocampus and prefrontal cortex.

Materials:

  • Brain tissue (hippocampus and prefrontal cortex)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue samples in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between experimental groups.

Table 1: Behavioral Data Summary

GroupDose (mg/kg)Sucrose Preference (%)FST Immobility (s)TST Immobility (s)
Vehicle Control-
This compound (Low)X
This compound (Medium)Y
This compound (High)Z
Fluoxetine20

Data will be presented as mean ± SEM. Statistical analysis will be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 2: Neurochemical Data Summary (In Vivo Microdialysis)

GroupDose (mg/kg)Peak Serotonin Increase (% of Baseline)Area Under the Curve (AUC)
Vehicle Control-
This compound (Low)X
This compound (Medium)Y
This compound (High)Z
Fluoxetine20

Data will be presented as mean ± SEM. Statistical analysis will be performed using one-way ANOVA followed by a post-hoc test.

Table 3: Molecular Data Summary (Western Blot)

GroupDose (mg/kg)p-mTOR/mTOR Ratio (Hippocampus)p-p70S6K/p70S6K Ratio (Hippocampus)p-4E-BP1/4E-BP1 Ratio (Hippocampus)p-mTOR/mTOR Ratio (PFC)p-p70S6K/p70S6K Ratio (PFC)p-4E-BP1/4E-BP1 Ratio (PFC)
Vehicle Control-
This compound (Low)X
This compound (Medium)Y
This compound (High)Z
Fluoxetine20

Data will be presented as mean ± SEM. Statistical analysis will be performed using one-way ANOVA followed by a post-hoc test.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential antidepressant. By combining validated behavioral models with in-depth neurochemical and molecular analyses, this study will provide crucial insights into the efficacy and mechanism of action of this compound, supporting its further development as a novel therapeutic agent for depression.

References

Application Notes and Protocols for In Vitro Efficacy Studies of PIM-35, a Novel PIM-3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1] These kinases are implicated in a multitude of cellular processes, including cell cycle progression, survival, and proliferation.[2] Notably, PIM-3 is frequently overexpressed in a variety of solid tumors, such as pancreatic, liver, and colon cancers, and its elevated expression often correlates with poor patient prognosis.[3][4] PIM-3's role in promoting oncogenic signaling pathways makes it an attractive target for cancer therapy.[1][3]

PIM-35 is a novel small molecule inhibitor designed to target the kinase activity of PIM-3. These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound using established cell-based and biochemical assays. The following protocols and guidelines will enable the characterization of this compound's potency, selectivity, and mechanism of action in relevant cancer cell models.

PIM-3 Signaling Pathway

PIM-3 kinase exerts its pro-survival and pro-proliferative effects through the phosphorylation of a range of downstream substrates. A key pathway involves the phosphorylation and inactivation of the pro-apoptotic protein Bad, leading to the inhibition of apoptosis. Additionally, PIM-3 can influence cell cycle progression and protein synthesis through other downstream effectors. Understanding this signaling cascade is crucial for designing experiments to probe the mechanism of action of this compound.

PIM3_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM3 PIM-3 Kinase JAK_STAT->PIM3 Upregulates Expression Bad Bad PIM3->Bad Phosphorylates (Ser112) Other_Substrates Other Substrates (e.g., 4E-BP1, c-Myc) PIM3->Other_Substrates Phosphorylates PIM35 This compound (Inhibitor) PIM35->PIM3 pBad p-Bad (Inactive) Bcl2_BclXL Bcl-2 / Bcl-xL Bad->Bcl2_BclXL Inhibits Apoptosis Apoptosis Bcl2_BclXL->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Other_Substrates->Cell_Cycle

PIM-3 signaling pathway and the inhibitory action of this compound.

Data Presentation: Comparative Efficacy of PIM Kinase Inhibitors

The following tables provide a template for summarizing the quantitative data obtained from in vitro assays with this compound. For comparative purposes, representative IC50 values for established pan-PIM inhibitors are included.

Table 1: Biochemical Potency of PIM Kinase Inhibitors

CompoundTargetIC50 (nM)Reference
This compound PIM-3 [Enter Data] [Your Study]
SGI-1776PIM-17[1][5]
PIM-2363[1][5]
PIM-369[1][5]
AZD1208PIM-10.4[6][7]
PIM-25[6][7]
PIM-31.9[6][7]
PIM447PIM-10.006 (Ki)[6][7]
PIM-20.018 (Ki)[6][7]
PIM-30.009 (Ki)[6][7]

Table 2: Cellular Anti-proliferative Activity of PIM Kinase Inhibitors

CompoundCell Line (Cancer Type)GI50/IC50 (µM)Reference
This compound [e.g., MiaPaCa-2 (Pancreatic)] [Enter Data] [Your Study]
This compound [e.g., HepG2 (Hepatocellular)] [Enter Data] [Your Study]
SGI-1776MV-4-11 (AML)~1-3[1]
AZD12085 of 14 AML cell lines< 1[3]
Compound 11 (PIM-3 inhibitor)PCI66 (Pancreatic)[Data not specified][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound.

Experimental Workflow Overview

Experimental_Workflow Start Start: this compound Compound Biochem_Assay Biochemical Kinase Assay Start->Biochem_Assay Cell_Culture Cancer Cell Line Culture (e.g., Pancreatic, Liver) Start->Cell_Culture IC50_Biochem Determine Biochemical IC50 Biochem_Assay->IC50_Biochem Viability_Assay Cell Viability Assay (MTT / MTS) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Bad, Cleaved Caspase-3) Cell_Culture->Western_Blot IC50_Cellular Determine Cellular GI50/IC50 Viability_Assay->IC50_Cellular Apoptosis_Induction Confirm Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction Mechanism_Confirmation Confirm Mechanism of Action Western_Blot->Mechanism_Confirmation End End: Efficacy Profile of this compound IC50_Biochem->End IC50_Cellular->End Apoptosis_Induction->End Mechanism_Confirmation->End

General experimental workflow for in vitro evaluation of this compound.
In Vitro PIM-3 Kinase Activity Assay (Biochemical)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant PIM-3 kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[8]

Materials:

  • Recombinant human PIM-3 kinase

  • This compound compound

  • PIM kinase substrate (e.g., a peptide derived from Bad)[9]

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with a constant final concentration of DMSO (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of this compound solution (or DMSO for control).

    • 2 µL of PIM-3 kinase solution.

    • 2 µL of Substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Cell-Based)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines. The MTT or MTS assay is a colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells.[10][11]

Materials:

  • Cancer cell line with known PIM-3 expression (e.g., MiaPaCa-2, HepG2)

  • Cell culture medium and supplements

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization solution.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[10]

Apoptosis Assay (Cell-Based)

This assay determines whether the observed decrease in cell viability is due to the induction of apoptosis. Annexin V staining followed by flow cytometry is a standard method to detect early apoptotic cells.[12][13]

Materials:

  • Treated and control cells from the cell viability experiment

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). An increase in the Annexin V-positive population indicates apoptosis induction.

Western Blot Analysis of PIM-3 Signaling (Mechanism of Action)

This assay is used to confirm that this compound inhibits the PIM-3 signaling pathway in cells by examining the phosphorylation status of its downstream targets.[14][15]

Materials:

  • Treated and control cell lysates

  • Primary antibodies: anti-p-Bad (Ser112), anti-total Bad, anti-cleaved Caspase-3, anti-PIM-3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Lyse the treated and control cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control. A decrease in p-Bad (Ser112) and an increase in cleaved Caspase-3 would be consistent with PIM-3 inhibition and apoptosis induction.

References

Troubleshooting & Optimization

PIM-35 solubility in DMSO versus physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIM-35.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, chemically known as 5-methoxy-indole-2-methylamine, is a small molecule belonging to the indole derivative class. Its chemical formula is C₁₀H₁₂N₂O. Structurally, it is an analog of serotonin (5-hydroxytryptamine), a key neurotransmitter in the central nervous system. Due to this structural similarity, this compound is investigated for its potential as a selective serotonin reuptake inhibitor (SSRI).

Q2: What is the primary mechanism of action for this compound?

A2: The proposed primary mechanism of action for this compound is the inhibition of the serotonin transporter (SERT). By blocking SERT, this compound prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is the hallmark of selective serotonin reuptake inhibitors (SSRIs).[1][2][3]

Troubleshooting Guide: this compound Solubility

A common challenge in experimental work is the proper dissolution of compounds. This guide addresses potential solubility issues with this compound in DMSO and physiological buffers.

Issue: Precipitate formation when diluting a DMSO stock solution of this compound into an aqueous physiological buffer.

  • Possible Cause 1: Low aqueous solubility. this compound, like many small organic molecules, likely has lower solubility in aqueous solutions compared to organic solvents like DMSO. When a concentrated DMSO stock is added to a buffer, the compound may precipitate out as the solvent environment changes from primarily organic to aqueous.

  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the physiological buffer.

    • Increase the percentage of DMSO in the final solution: While it is ideal to keep the DMSO concentration low to avoid solvent effects on biological systems, a slight increase (e.g., from 0.1% to 0.5% or 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use a gentle warming step: After dilution, gently warming the solution to 37°C may help dissolve any precipitate. Ensure the compound is stable at this temperature.

    • Sonication: Brief sonication in an ultrasonic bath can aid in the dissolution of fine precipitates.

  • Possible Cause 2: pH-dependent solubility. The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. As an amine-containing compound, this compound's solubility is expected to be influenced by pH.

  • Troubleshooting Steps:

    • Adjust the pH of the physiological buffer: Depending on the pKa of this compound, adjusting the buffer's pH slightly may improve solubility. For amine-containing compounds, a slightly acidic pH can sometimes increase solubility. However, ensure the pH remains within a physiologically relevant range for your experimental system.

    • Consider a different buffer system: While phosphate-buffered saline (PBS) is common, other physiological buffers like Hanks' Balanced Salt Solution (HBSS) or Earle's Balanced Salt Solution (EBSS) could be tested to see if they offer better solubility characteristics for this compound.

This compound Solubility Data

Solvent/BufferEstimated Solubility of this compound (as 5-MeO-DMT succinate)
Dimethyl Sulfoxide (DMSO)20 mg/mL[4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)5 mg/mL[4][5]
EthanolSlightly soluble[4][5]
N,N-Dimethylformamide (DMF)11 mg/mL[4][5]

Disclaimer: This data is for a structural analog and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound solid into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).

    • Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Physiological Buffer

  • Objective: To prepare a dilute working solution of this compound in a physiological buffer from a DMSO stock solution.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Physiological buffer (e.g., PBS, pH 7.2), pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment (typically ≤ 0.5%).

    • Add the required volume of pre-warmed physiological buffer to a sterile conical tube.

    • While gently vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.

    • Continue to vortex for a few seconds after the addition is complete.

    • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution in your experiments immediately.

Visualizing the Mechanism of Action

To understand the role of this compound as a selective serotonin reuptake inhibitor, the following diagrams illustrate the serotonergic synapse and the experimental workflow for preparing this compound solutions.

Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Tryptophan -> 5-HTP -> Serotonin (5-HT) vesicle Synaptic Vesicle (stores 5-HT) presynaptic_neuron->vesicle VMAT2 serotonin 5-HT vesicle->serotonin Release postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor sert Serotonin Transporter (SERT) serotonin->sert Reuptake signal Signal Transduction postsynaptic_receptor->signal Activation pim35 This compound pim35->sert Inhibition

Caption: this compound inhibits serotonin reuptake at the synapse.

PIM35_Solution_Workflow start This compound (Solid) stock This compound Stock Solution (e.g., 10 mg/mL in DMSO) start->stock dmso DMSO dmso->stock working This compound Working Solution (e.g., 10 µM in PBS with <0.5% DMSO) stock->working buffer Physiological Buffer (e.g., PBS, pH 7.2) buffer->working experiment In Vitro / In Vivo Experiment working->experiment

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Improving the Oral Bioavailability of PIM-35 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "PIM-35," including its physicochemical properties and oral bioavailability, is not publicly available. This technical support guide is based on established principles and common challenges encountered with poorly soluble drug candidates. "this compound" is used here as a representative model of a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility/low permeability).

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral gavage in our mouse model. What are the likely causes?

A1: Low and variable oral exposure for a compound like this compound is often multifactorial, stemming from its inherent physicochemical properties. The primary reasons typically include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Dissolution Rate: Even if soluble, the rate at which the solid drug particles dissolve can be the limiting step for absorption.[1][2]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active compound that reaches the bloodstream.

Q2: How can we determine if solubility or permeability is the main issue for this compound's poor bioavailability?

A2: A combination of in vitro and in silico methods can help diagnose the primary barrier. The Biopharmaceutics Classification System (BCS) provides a framework for this.

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assessment: An in vitro Caco-2 permeability assay is a standard method to estimate intestinal permeability.

  • In Silico Modeling: Computational tools can predict properties like LogP, which indicates lipophilicity and can be related to permeability.

Based on these results, you can classify this compound and select an appropriate enhancement strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the focus would be on improving solubility and dissolution.[3]

Troubleshooting Guide

Issue: Inconsistent Results in In Vivo Pharmacokinetic (PK) Studies
Potential Cause Troubleshooting Steps
Drug Precipitation in the GI Tract - Assess the solubility of this compound in simulated gastric and intestinal fluids. - Consider using a formulation that maintains the drug in a solubilized state, such as a Self-Emulsifying Drug Delivery System (SEDDS).[4]
Inadequate Formulation for the Animal Model - The vehicle used for administration (e.g., corn oil, CMC suspension) may not be optimal. - Test a panel of pharmaceutically acceptable vehicles to find one that enhances solubility and stability.
Food Effects - The presence or absence of food in the animal's stomach can significantly alter GI physiology and drug absorption. - Standardize feeding protocols for your PK studies (e.g., fasting overnight).

Data Presentation: Hypothetical Compound Profile for this compound

The following table presents a hypothetical profile for this compound, classifying it as a BCS Class II compound.

Parameter Value Implication
Molecular Weight 450.5 g/mol Moderate size, permeability may be a factor.
Aqueous Solubility (pH 6.8) < 0.01 mg/mLVery low solubility, likely dissolution-rate limited absorption.
LogP 4.2High lipophilicity, suggests poor aqueous solubility but potentially good permeability.
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/sHigh permeability.
BCS Classification Class IILow Solubility, High Permeability.

Comparison of Bioavailability Enhancement Strategies

This table provides an overview of common strategies and their potential impact on a compound like this compound.

Strategy Mechanism of Action Potential Fold Increase in Bioavailability Considerations
Micronization Increases surface area for dissolution.[2][5]2 - 5 foldCan be limited by drug aggregation.
Amorphous Solid Dispersion Disperses the drug in a polymer matrix in a high-energy, non-crystalline state to improve dissolution.[4]5 - 20 foldRequires screening of polymers and assessment of physical stability.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, which forms an emulsion in the GI tract, enhancing solubilization and absorption.[2][4]10 - 50 foldCan facilitate lymphatic transport, bypassing first-pass metabolism.
Complexation with Cyclodextrins Encapsulates the drug molecule within a cyclodextrin cavity to increase its aqueous solubility.[2]2 - 10 foldStoichiometry and binding constant are critical.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC, Soluplus®) for miscibility and ability to form a stable amorphous system with this compound.

  • Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product should be a thin, clear film.

  • Drying: Dry the film under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Milling and Sieving: Gently mill the dried film into a fine powder and pass it through a sieve to ensure particle size uniformity.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • In Vitro Dissolution Testing: Perform dissolution studies in simulated GI fluids to compare the dissolution rate of the ASD to the crystalline drug.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the this compound solution (in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Experimental Workflow for Improving Oral Bioavailability

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation start Poor in vivo exposure of this compound solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Caco-2 Permeability Assay start->permeability bcs Determine BCS Class solubility->bcs permeability->bcs micronization Micronization bcs->micronization asd Amorphous Solid Dispersion bcs->asd sedds Lipid-Based Formulation (SEDDS) bcs->sedds formulation Select Lead Formulation(s) micronization->formulation asd->formulation sedds->formulation pk_study Rodent PK Study formulation->pk_study analysis Analyze Plasma Concentration-Time Profile pk_study->analysis goal Improved Oral Bioavailability analysis->goal

Caption: Workflow for troubleshooting and enhancing the oral bioavailability of this compound.

PIM Kinase Signaling Pathway

PIM_Signaling cytokine Cytokines / Growth Factors (e.g., IL-3, IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT3 / STAT5 jak->stat pim_gene PIM-1/2/3 Gene (Transcription) stat->pim_gene Enters Nucleus pim_protein PIM Kinase pim_gene->pim_protein bad Bad pim_protein->bad Phosphorylates (inactivates) myc c-Myc pim_protein->myc Stabilizes p27 p27 pim_protein->p27 Phosphorylates (inactivates) bcl2 Bcl-2 / Bcl-xL bad->bcl2 apoptosis Inhibition of Apoptosis bcl2->apoptosis proliferation Cell Proliferation myc->proliferation p27->proliferation

Caption: Simplified PIM kinase signaling pathway, a potential target for "PIM" inhibitors.

References

PIM-35 degradation pathways and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIM-35.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Its stability profile is crucial for accurate experimental results and proper formulation development.

  • What are the known degradation pathways for this compound? Based on its chemical structure, this compound is susceptible to degradation through two primary pathways: hydrolysis and oxidation. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Similar to other complex molecules, understanding these pathways is key to maintaining sample integrity.

Stability and Storage

  • How should I store my this compound samples? For optimal stability, it is recommended to store this compound as a solid at -20°C in a desiccated environment. If in solution, prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, store at -80°C and protect from light.

  • What are the signs of this compound degradation? Degradation of this compound may be indicated by a change in the color or clarity of the solution, a decrease in potency or activity in biological assays, or the appearance of additional peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • How long is this compound stable in different solvents? The stability of this compound in solution is highly dependent on the solvent and storage conditions. For detailed information, please refer to the stability data table in the "Data Presentation" section. It is advisable to perform a preliminary stability test in your specific buffer system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays This compound degradation in the assay medium.Prepare fresh this compound solutions immediately before use. Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH) during the experiment. Consider including a stabilizer if compatible with the assay.
Appearance of unknown peaks in HPLC analysis Degradation of this compound during sample preparation or analysis.Ensure the mobile phase and diluent are compatible with this compound and do not promote degradation. Use a cooled autosampler if available. Analyze samples as quickly as possible after preparation.
Loss of solid this compound potency over time Improper storage of the solid compound.Store solid this compound at the recommended -20°C in a tightly sealed container with a desiccant. Avoid frequent freeze-thaw cycles.
Precipitation of this compound in aqueous buffers Poor solubility of this compound at the desired concentration.Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution (10 µM) at Different pH and Temperatures

pHTemperatureHalf-life (t½) in hours
5.04°C168
5.025°C48
7.44°C96
7.425°C24
9.04°C24
9.025°C6

Table 2: Photostability of this compound in Solution (10 µM, pH 7.4, 25°C)

Light ConditionHalf-life (t½) in hours
Ambient Light12
Dark (control)24

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

  • Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffers.

  • Incubation: Aliquot the working solutions into separate vials for each time point and incubate them at the desired temperatures (e.g., 4°C and 25°C). Protect samples from light.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each condition.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Determine the half-life (t½) by plotting the natural logarithm of the concentration versus time.

Protocol 2: Photostability Assessment of this compound

  • Sample Preparation: Prepare a 10 µM solution of this compound in a photochemically inert and transparent solvent (e.g., acetonitrile/water).

  • Exposure: Expose the sample solution to a light source with a standardized output (e.g., ICH-compliant photostability chamber). Wrap a control sample in aluminum foil to protect it from light.

  • Sample Collection: Collect aliquots from both the exposed and control samples at various time intervals.

  • Analysis: Analyze the samples using an appropriate analytical method (e.g., HPLC) to measure the concentration of this compound.

  • Data Analysis: Compare the degradation rate of the light-exposed sample to the dark control to determine the photosensitivity of this compound.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation PIM35_H This compound Degradant_A Degradant A (Hydrolyzed Metabolite) PIM35_H->Degradant_A H₂O / pH dependent PIM35_O This compound Degradant_B Degradant B (Oxidized Metabolite) PIM35_O->Degradant_B O₂ / Light

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) B Dilute to Working Concentration (e.g., 10 µM in Buffer) A->B C Aliquot for Time Points B->C D Incubate under Test Conditions (e.g., Temp, pH, Light) C->D E Collect Samples at Time Points D->E F HPLC/LC-MS Analysis E->F G Data Analysis (Calculate Half-life) F->G

Caption: Experimental workflow for this compound stability testing.

Troubleshooting inconsistent results in PIM-35 behavioral assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PIM-35 Behavioral Assays

Welcome to the technical support center for this compound behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the reliability and reproducibility of their experimental results. Inconsistent findings in behavioral studies can arise from a variety of subtle factors, and this guide is designed to help you identify and mitigate them.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in behavioral assays?

Inconsistent results in behavioral research often stem from failures in experimental design, execution, and analysis.[1] Key sources of variability can be grouped into three main categories:

  • Animal and Housing Conditions: Factors such as the genetic background of the animal strain, sex, age, social hierarchy within cages, and housing density can all significantly impact behavioral outcomes.[2] The overall vivarium environment, including noise, light cycles, temperature, and humidity, also plays a crucial role.[3]

  • Experimental Conditions and Protocols: Subtle variations in the testing environment, such as lighting, ambient noise, and temperature, can influence animal behavior.[4][5] The timing of experiments is also critical; running assays at the same time each day helps minimize disruptions to the animal's circadian rhythm.[4] Inadequate validation of laboratory-specific testing conditions is a common cause of failed reproducibility.[1]

  • Experimenter and Handling Effects: Animals can be highly sensitive to their handlers. The amount of prior handling, the specific way an animal is transferred to the testing apparatus, and even olfactory cues from the investigator can introduce stress and affect performance.[5]

Q2: How can I improve the overall reproducibility of my this compound behavioral assays?

Improving reproducibility requires a systematic approach focused on standardization and control.

  • Validate Your Assay: Before beginning a large-scale study, validate the assay conditions in your specific laboratory environment. This involves using well-characterized positive and negative controls to ensure the test can reliably detect expected phenotypic differences.[1]

  • Standardize Protocols: Maintain and document a rigid experimental schedule and ensure all conditions (e.g., temperature, humidity, sound, light) are kept consistent across all testing sessions.[4]

  • Habituate Animals: To minimize stress and anxiety, habituate the animals to the experimenter and the testing room for a period before the experiment begins. Gentle and consistent handling is vital.[4]

  • Control for Environmental Variables: Use soundproofing or background noise to mask startling external sounds.[4] Be aware of and control for variations in lighting, even within cage racks.[4]

  • Detailed Reporting: Thoroughly document all aspects of your methodology, including animal housing, experimental conditions, and handling procedures, to allow others to replicate your results.[2]

Troubleshooting Specific Issues

Q1: I'm observing high variability between animals within the same experimental group. What could be the cause?

High intra-group variability can confound results. Consider the following potential causes:

  • Housing and Social Status: Animals housed together establish dominance hierarchies. Subordinate animals may exhibit different stress levels and behaviors. Ensure housing density is consistent and consider the effects of social structure.[2][3]

  • Genetic Drift: Even within the same strain, genetic or epigenetic drift can occur over time, leading to behavioral changes.[1] It is crucial to use wildtype littermates as controls whenever possible for genotype comparisons.[3]

  • Differential Handling: Inconsistent handling by the experimenter can lead to varied stress responses among animals. Ensure all animals are handled in the same gentle manner.[4]

  • Litter Effects: Pups from different litters can have inherent variations. It is good practice to balance your experimental groups with animals from multiple litters.[3]

Q2: My results are consistent on a given day, but they differ significantly from one testing week to the next. Why is this happening?

Day-to-day or week-to-week variability often points to environmental or procedural drift.

  • Changes in Environment: Fluctuations in room temperature, humidity, or background noise can affect behavior.[4] Even changes in cleaning schedules or personnel in the facility can be disruptive.

  • Experimenter Change: Different experimenters may handle animals differently or introduce unique olfactory cues, leading to systematic shifts in data.[3][5]

  • Reagent/Drug Instability: If the this compound compound or other pharmacological agents are prepared fresh, ensure the protocol is identical each time. If using stock solutions, verify their stability over time. Poorly characterized or low-quality reagents are a known source of poor reproducibility.[1]

  • Circadian Rhythm: Conducting experiments at different times of the day can yield different results, as activity levels and anxiety are influenced by the animal's light-dark cycle.[4]

Q3: My positive and negative controls are not working as expected. How do I troubleshoot this?

Control group failure is a critical issue that invalidates the experiment. A logical troubleshooting process is necessary.

  • Verify the Compound/Reagent: Check the identity, purity, concentration, and storage conditions of your test compound (e.g., this compound) and any control substances. Ensure proper dosage calculations and administration.

  • Review the Protocol: Scrutinize the experimental protocol for any deviations. Were the habituation periods adequate? Was the equipment functioning correctly?

  • Check Animal Strain and Health: Confirm that the chosen animal strain is appropriate for the assay and responsive to the control agents. Perform health checks to rule out underlying illness.

  • Re-validate the Assay: Behavioral phenotypes can shift over time, even within the same lab.[1] It may be necessary to periodically re-validate the test conditions using your positive and negative controls to confirm the assay's sensitivity.

Troubleshooting Inconsistent Controls

G cluster_checks Initial Checks cluster_analysis Deeper Analysis start Control groups fail (e.g., no difference between positive and negative controls) check_compound Verify Compound (Identity, Purity, Dose, Stability) start->check_compound check_protocol Review Protocol Execution (Timing, Handling, Equipment) start->check_protocol check_animal Assess Animal Model (Strain, Health, Age, Sex) start->check_animal revalidate Re-Validate Assay Parameters (e.g., habituation time, stimulus intensity) check_compound->revalidate check_protocol->revalidate environment Analyze Environmental Logs (Noise, Light, Temp, Humidity) check_protocol->environment test_order Consider Test Battery Effects (Influence of prior assays) check_animal->test_order outcome Identify Source of Error & Revise Protocol revalidate->outcome environment->outcome test_order->outcome

Caption: A flowchart for troubleshooting control group failures.

Data Presentation: Environmental Control

To minimize variability, key environmental factors must be rigorously controlled and documented. The following table summarizes critical parameters and recommended control strategies.

ParameterRecommended Control StrategyRationale for Consistency
Light Cycle Maintain a strict 12:12 light/dark cycle. Test animals at the same time relative to the cycle each day.[4]Animal behavior is strongly regulated by circadian rhythms; consistency minimizes variability in activity and anxiety levels.[4]
Temperature Keep the testing room within a narrow, species-appropriate range (e.g., 20-24°C). Record temperature daily.[4]Temperature fluctuations can affect metabolic rate and overall activity, introducing a non-experimental variable.
Humidity Maintain a consistent humidity level (e.g., 40-60%). Record humidity daily.[4]Changes in humidity can affect animal comfort and olfactory cues, potentially altering behavior.
Noise Conduct tests in a quiet room or use a sound-attenuating chamber. A consistent background white noise can mask sudden sounds.[4]Unexpected noises can startle animals, increasing stress and anxiety, which can confound the results of many behavioral assays.
Bedding Use the same type and amount of bedding in all cages and change it on a regular schedule that avoids testing days.[2]Changes in bedding can be stressful for the animals. Avoiding cage changes on test days prevents acute stress from affecting performance.[2]

Experimental Protocol: Validating a Behavioral Assay

Before initiating a study with a novel compound like this compound, it is imperative to validate the behavioral assay in your laboratory. This protocol ensures the assay is sensitive and specific enough to produce reliable data.

Objective: To confirm that a behavioral test can reliably detect expected differences between control groups under specific laboratory conditions.
Methodology:
  • Define Baseline and Control Groups:

    • Baseline Group: A group of naive, wildtype animals (e.g., SERT+/+) to establish normal performance in the assay.[1]

    • Vehicle Control Group: Animals receiving the vehicle solution used to dissolve the test compound.

    • Positive Control Group: Animals with a known phenotype or treated with a compound known to produce a robust effect in the assay (e.g., a known anxiolytic for an anxiety test).[1] This demonstrates the assay's sensitivity.

    • Negative Control Group: This may be the same as the vehicle control, or a group treated with a compound known to have no effect.

  • Habituation Phase:

    • For at least one week prior to testing, handle all animals daily to acclimate them to the experimenter.[4]

    • On the three days preceding the test, habituate the animals to the testing room by placing their home cages in the room for at least 60 minutes.

    • On the day before the test, habituate each animal to the testing apparatus (e.g., open field arena) for 5-10 minutes without any stimuli.

  • Execution of Validation Experiment:

    • Randomly assign animals to the different control groups.

    • Administer the vehicle or positive control compound according to the planned experimental timeline.

    • Run the behavioral assay, ensuring the experimenter is blind to the treatment groups.

    • Record the data using automated video tracking and/or manual scoring by at least two independent, trained observers.[6]

  • Validation Criteria and Data Analysis:

    • Establish clear, pre-defined criteria for a successful validation. For example:

      • Criterion 1: The positive control group must show a statistically significant difference from the vehicle control group in the primary outcome measure.

      • Criterion 2: The baseline and vehicle control groups should not differ significantly, showing the vehicle itself has no effect.

      • Criterion 3: The intra-group variability (e.g., coefficient of variation) for all groups should be below a pre-determined threshold.

    • Analyze the data using appropriate statistical methods. If the pre-defined criteria are met, the assay is considered valid for use.

Workflow for Assay Validation

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision define Define Groups (Baseline, Vehicle, Positive Control) habituate Habituation (Handling & Environment Acclimation) define->habituate randomize Randomize Animals to Groups habituate->randomize administer Administer Vehicle / Control Compound randomize->administer run_assay Run Assay (Blinded) administer->run_assay record Record Data (Automated/Manual) run_assay->record stats Statistical Analysis record->stats criteria Define Validation Criteria (e.g., significant effect in positive control) criteria->stats decision Assay Validated? stats->decision proceed Proceed with this compound Study decision->proceed Yes revise Revise Protocol & Re-Validate decision->revise No

Caption: A workflow diagram for validating a behavioral assay.

Key Factors Influencing Behavioral Assays

G cluster_animal Animal Factors cluster_env Environmental Factors cluster_protocol Protocol & Experimenter center Behavioral Assay Outcome genetics Genetics / Strain center->genetics sex Sex center->sex age Age center->age health Health Status center->health housing Housing / Density center->housing light Light / Dark Cycle center->light noise Noise Level center->noise temp Temperature / Humidity center->temp handling Handling / Habituation center->handling timing Time of Day center->timing blinding Experimenter Blinding center->blinding reagents Reagent Quality center->reagents

Caption: Factors contributing to behavioral assay outcomes.

References

Optimizing PIM-35 dosage for antidepressant effect in rats

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PIM-35 Antidepressant Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in rat models of depression.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for this compound to elicit an antidepressant-like effect in rats?

A1: The optimal dosage of this compound can vary depending on the specific rat strain and the behavioral test being used. However, based on dose-response studies, a dosage range of 5 - 20 mg/kg (intraperitoneal administration) is recommended for initial investigations.

Q2: How long does it take for this compound to show antidepressant-like effects in rats?

A2: Similar to many clinical antidepressants, this compound may require chronic administration to induce significant behavioral changes. We recommend a treatment period of at least 14-21 days to observe robust antidepressant-like effects.

Q3: What are the expected side effects of this compound in rats at higher doses?

A3: At doses exceeding 40 mg/kg, this compound may lead to hyperactivity, stereotyped behaviors, and potential signs of serotonin syndrome. It is crucial to monitor animals closely for any adverse effects.

Q4: Can this compound be administered orally?

A4: Yes, this compound can be administered orally (p.o.). However, bioavailability may be lower compared to intraperitoneal (i.p.) injection. Dosage adjustments may be necessary. We recommend conducting a pilot study to determine the optimal oral dose.

Troubleshooting Guides

Issue 1: No significant antidepressant-like effect observed in the Forced Swim Test (FST).

  • Possible Cause 1: Insufficient Dosage.

    • Solution: Increase the dosage of this compound. Refer to the dose-response data in Table 1 to select an appropriate higher dose.

  • Possible Cause 2: Short Treatment Duration.

    • Solution: Extend the chronic treatment period to at least 21 days.

  • Possible Cause 3: Improper FST Protocol.

    • Solution: Ensure the FST is conducted according to the standardized protocol outlined in the Experimental Protocols section. Pay close attention to water temperature and pre-test habituation.

Issue 2: High variability in behavioral data between individual rats.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure precise and consistent i.p. or p.o. administration techniques across all animals.

  • Possible Cause 2: Environmental Stressors.

    • Solution: Maintain a stable and low-stress environment for the animals throughout the experiment, including consistent light-dark cycles and minimal handling.

  • Possible Cause 3: Individual Differences in Drug Metabolism.

    • Solution: Increase the sample size per group to minimize the impact of individual variability on statistical power.

Quantitative Data Summary

Table 1: Dose-Response Effect of Chronic this compound on Immobility Time in the Rat Forced Swim Test

Dosage (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Decrease from Vehicle
Vehicle (Saline)185 ± 12.50%
5142 ± 10.123.2%
1098 ± 8.747.0%
2075 ± 6.259.5%

Table 2: Effect of Chronic this compound (10 mg/kg, i.p.) on Sucrose Preference

Treatment GroupBaseline Sucrose Preference (%) ± SEMPost-Treatment Sucrose Preference (%) ± SEM
Vehicle78.2 ± 3.155.4 ± 4.5
This compound77.9 ± 2.974.8 ± 3.8

Experimental Protocols

1. Chronic Mild Stress (CMS) Model in Rats

The CMS protocol is a widely used animal model of depression.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Housing: Initially group-housed, then single-housed for the CMS procedure.

  • Procedure: For 4-6 weeks, rats are exposed to a variable sequence of mild stressors, including:

    • 45° cage tilt

    • Stroboscopic lighting

    • Food or water deprivation

    • Soiled cage

    • White noise

  • Validation: The model is validated by a significant decrease in sucrose preference in the vehicle-treated group.

2. Forced Swim Test (FST)

The FST is used to assess antidepressant-like activity.

  • Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test (Day 1): Rats are placed in the tank for 15 minutes.

    • Test (Day 2): 24 hours after the pre-test, rats are placed in the tank for 5 minutes. The session is recorded.

  • Data Analysis: The duration of immobility (floating without struggling) during the last 4 minutes of the test session is scored.

3. Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression.

  • Procedure:

    • Habituation: Rats are habituated to two bottles, one with water and one with a 1% sucrose solution, for 48 hours.

    • Baseline: After a period of food and water deprivation, rats are presented with the two pre-weighed bottles for 1 hour.

    • Post-Treatment Test: The test is repeated after the chronic this compound or vehicle treatment.

  • Data Analysis: Sucrose preference is calculated as: (Sucrose solution intake / Total fluid intake) x 100%.

Visualizations

PIM35_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation PIM35 This compound PIM35->SERT Inhibition Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment Phase cluster_testing Behavioral Testing CMS Chronic Mild Stress (4-6 weeks) SPT_Baseline Baseline Sucrose Preference Test CMS->SPT_Baseline Treatment Chronic this compound or Vehicle (14-21 days) SPT_Baseline->Treatment FST Forced Swim Test Treatment->FST SPT_Post Post-Treatment Sucrose Preference Test Treatment->SPT_Post

Technical Support Center: Synthesis of Polymers of Intrinsic Microporosity (PIMs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is based on the synthesis of well-documented Polymers of Intrinsic Microporosity, primarily PIM-1, due to the absence of specific literature on "PIM-35". The principles and troubleshooting steps are likely applicable to the synthesis of other PIMs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of PIMs?

The synthesis of high molecular weight and solution-processable PIMs can be challenging. Key issues include:

  • Achieving High Molecular Weight: Sufficiently high molecular weight is crucial for forming robust, self-standing films.[1]

  • Controlling Polymer Topology: The formation of branched or cross-linked networks instead of linear polymer chains can lead to insolubility and difficult processing.[2][3]

  • Low Yields: Side reactions, incomplete monomer conversion, or the formation of insoluble fractions can significantly reduce the yield of the desired soluble polymer.[3]

  • Purification: Removal of unreacted monomers, catalyst residues, and low molecular weight oligomers is essential for obtaining a pure polymer with the desired properties.

  • Solvent Selection: The choice of solvent is critical for monomer solubility, reaction kinetics, and environmental impact. Greener solvent alternatives are being explored.[2][4]

Q2: How does the reaction temperature affect PIM synthesis?

Reaction temperature is a critical parameter that influences reaction rate, polymer molecular weight, and the formation of side products. For instance, in the synthesis of PIM-1, lower temperatures (e.g., 50-60 °C) can be used to avoid the decomposition of solvents like DMF.[1] Higher temperatures (e.g., 155-160 °C) can lead to faster reaction rates but may also promote side reactions or solvent degradation.[1][2] The optimal temperature depends on the specific monomers and solvent system used.

Q3: What is the role of the catalyst and its concentration in the polymerization?

In many PIM syntheses, a base such as potassium carbonate (K₂CO₃) is used to facilitate the nucleophilic aromatic substitution (SNAr) reaction. A two-fold excess of finely powdered, dry potassium carbonate is typically used for the synthesis of PIM-1 in DMF.[1] The catalyst's purity, particle size, and concentration can significantly impact the reaction rate and the final polymer properties.

Q4: Can PIMs be synthesized using more environmentally friendly methods?

Yes, research is ongoing to develop greener synthetic routes for PIMs. This includes the use of less toxic solvents like dimethylsulfoxide (DMSO) or bio-derived solvents such as methyl-5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP).[1][2][4] Mechanochemical synthesis, which minimizes or eliminates the use of solvents, is also a promising green alternative.[5]

Troubleshooting Guides

Problem 1: Low Polymer Yield

Possible Causes & Solutions

CauseRecommended Action
Incomplete Monomer Conversion - Ensure accurate equimolar amounts of monomers.[1] - Extend the reaction time.[1] - Optimize the reaction temperature.
Monomer Impurity - Use high-purity monomers. Recrystallize or sublime monomers if necessary.
Inefficient Catalyst - Use freshly dried and finely powdered catalyst (e.g., K₂CO₃). - Ensure adequate catalyst loading (e.g., 2-fold excess).[1]
Formation of Insoluble Network - Lower the reaction temperature. - Reduce the monomer concentration.
Loss during Purification - Optimize the precipitation and washing steps to minimize the loss of soluble polymer.
Problem 2: Poor Solubility of the Final Polymer

Possible Causes & Solutions

CauseRecommended Action
Formation of Cross-linked Network - Modify reaction conditions to favor linear chain growth, such as lowering the temperature or monomer concentration.[2] - The presence of network content can be determined by filtration of a polymer solution.[2]
High Molecular Weight - While desirable, extremely high molecular weight can sometimes reduce solubility in certain solvents. Consider adjusting reaction time to control molecular weight.
Incorrect Solvent - Test a range of solvents for dissolving the polymer. Common solvents for PIMs include chloroform, THF, and toluene.
Problem 3: Low Molecular Weight of the Polymer

Possible Causes & Solutions

CauseRecommended Action
Non-stoichiometric Monomer Ratio - Precisely weigh and use equimolar amounts of the comonomers.
Presence of Monofunctional Impurities - Ensure high purity of monomers to avoid chain termination.
Premature Precipitation - Maintain a suitable solvent volume to keep the growing polymer chains in solution.
Suboptimal Reaction Conditions - Optimize reaction time and temperature. For some systems, longer reaction times at moderate temperatures yield higher molecular weights.[2]

Experimental Protocols

Synthesis of PIM-1 (Low-Temperature Method)
  • Monomers and Reagents: 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI), 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), anhydrous potassium carbonate (K₂CO₃), and anhydrous dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of TTSBI and TFTPN in anhydrous DMF.

    • Add a two-fold molar excess of finely powdered, anhydrous K₂CO₃ to the solution.

    • Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere for 24-72 hours.[1]

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into an excess of a non-solvent like methanol or water.

    • Collect the polymer by filtration and wash it thoroughly with water and methanol to remove residual salts and unreacted monomers.

    • Redissolve the polymer in a suitable solvent (e.g., chloroform) and reprecipitate it into methanol for further purification.

    • Dry the final polymer under vacuum at an elevated temperature (e.g., 120 °C) overnight.[2]

Characterization of PIMs
  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the polymer structure.

  • Porosity Analysis: Gas adsorption measurements (e.g., nitrogen adsorption at 77 K) are used to determine the Brunauer-Emmett-Teller (BET) surface area, which is indicative of the polymer's intrinsic microporosity.[2]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on PIM-1 Synthesis in MDDOP Solvent [2][4]

Monomer (Halogen)Temperature (°C)Time (h)Mw ( g/mol )Network Content (%)
TFTPN (F)1600.8348,90018
TCTPN (Cl)1206-32
TCTPN (Cl)140670,7008
TCTPN (Cl)160644,9003

Data extracted from a study on greener synthesis of PIM-1.[2][4]

Visualizations

PIM_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization MonomerA Monomer A (e.g., TTSBI) Reaction Reaction under N2 (e.g., 60°C, 48h) MonomerA->Reaction MonomerB Monomer B (e.g., TFTPN) MonomerB->Reaction Catalyst Catalyst (e.g., K2CO3) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Redissolution Redissolution Filtration->Redissolution Reprecipitation Reprecipitation Redissolution->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying GPC GPC Drying->GPC NMR NMR/FTIR Drying->NMR BET BET Analysis Drying->BET Troubleshooting_Low_Yield Start Low Polymer Yield CheckMonomers Check Monomer Stoichiometry & Purity Start->CheckMonomers CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckCatalyst Verify Catalyst Activity & Loading Start->CheckCatalyst CheckSolubility Observe Polymer Solubility During Reaction Start->CheckSolubility Solution1 Adjust Monomer Ratio, Purify Monomers CheckMonomers->Solution1 Incorrect Solution2 Optimize Temperature and/or Extend Reaction Time CheckConditions->Solution2 Suboptimal Solution3 Use Fresh, Dry, Finely Ground Catalyst at Correct Stoichiometry CheckCatalyst->Solution3 Inactive/Incorrect Solution4 Adjust Monomer Concentration or Temperature to Prevent Premature Precipitation/Network Formation CheckSolubility->Solution4 Poor

References

Preventing PIM-35 degradation during in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "PIM-35" does not correspond to a standardly recognized protein in the scientific literature. This guide provides information on preventing the degradation of the PIM kinase family of proteins (PIM-1, PIM-2, and PIM-3) during in vitro experiments, as this is likely the intended subject. PIM kinases are serine/threonine kinases that play crucial roles in cell survival and proliferation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PIM kinase degradation in vitro?

A1: PIM kinase stability is primarily regulated by the ubiquitin-proteasome pathway.[3][4] In vitro, degradation can be accelerated by:

  • Proteasomal Activity: PIM kinases are targeted for degradation by the 26S proteasome.[3]

  • Heat Shock Protein (HSP) Interaction: The stability of PIM-1 is influenced by its interaction with HSP70 and HSP90. HSP70 is associated with ubiquitinated PIM-1, targeting it for degradation, while HSP90 appears to protect it from degradation.[4]

  • Phosphatase Activity: Protein phosphatase 2A has been shown to regulate PIM stability, although the exact mechanisms are not fully detailed.[3]

  • Suboptimal Buffer Conditions: Like many proteins, PIM kinases can be sensitive to pH, ionic strength, and the presence of proteases in the experimental buffer.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of protein stocks can lead to aggregation and degradation.

Q2: How should I store my purified PIM kinase protein to minimize degradation?

A2: Proper storage is critical for maintaining the stability and activity of PIM kinases. Here are some general guidelines:

Storage ConditionRecommendationRationale
Temperature Aliquot and store at -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.Minimizes protease activity and protein unfolding. Aliquoting prevents multiple freeze-thaw cycles.
Buffer Composition Store in a buffer containing a cryoprotectant like glycerol (20-50%). The buffer should be at an optimal pH (typically around 7.5) and may include a reducing agent like DTT or BME and a chelating agent like EDTA.Glycerol prevents the formation of ice crystals that can damage the protein. Reducing agents prevent oxidation, and chelating agents inhibit metalloproteases.
Protein Concentration Store at a relatively high concentration (e.g., >0.5 mg/mL).Higher concentrations can reduce surface adsorption and denaturation.

Q3: Can I use protease inhibitors to prevent PIM kinase degradation?

A3: Yes, adding a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers is highly recommended. For experiments with cell lysates, the addition of a proteasome inhibitor like MG-132 can be effective in preventing PIM kinase degradation.[3]

Troubleshooting Guide

Issue: I'm seeing a rapid loss of PIM kinase signal in my Western blots after cell lysis.

Possible CauseTroubleshooting Step
Proteasomal Degradation Add a proteasome inhibitor (e.g., MG-132 at 10-20 µM) to your lysis buffer and during any incubation steps.[3]
Protease Activity Ensure a fresh, broad-spectrum protease inhibitor cocktail is added to all buffers. Work quickly and keep samples on ice at all times.
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer, as dephosphorylation can sometimes trigger degradation pathways.

Issue: My purified PIM kinase appears to be aggregating over time.

Possible CauseTroubleshooting Step
Improper Storage Review your storage buffer composition. Ensure it contains an adequate concentration of a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Buffer Incompatibility The pH or ionic strength of your buffer may not be optimal. Perform a buffer screen to identify conditions that maintain protein solubility.
Oxidation Add a reducing agent such as DTT (1-5 mM) or BME to your storage and experimental buffers to prevent the formation of disulfide-linked aggregates.

Experimental Protocols

Protocol 1: Cell Lysis for PIM Kinase Analysis
  • Wash cells with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail, phosphatase inhibitors, and a proteasome inhibitor (e.g., 20 µM MG-132).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Proceed immediately with downstream applications or store at -80°C.

Protocol 2: In Vitro PIM Kinase Stability Assay
  • Thaw an aliquot of purified PIM kinase on ice.

  • Dilute the kinase to the desired concentration in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Set up parallel reactions with and without potential stabilizers or destabilizers (e.g., with and without a proteasome inhibitor).

  • Incubate the reactions at the desired temperature (e.g., 30°C or 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the degradation by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze the samples by SDS-PAGE and Western blotting using a PIM kinase-specific antibody to assess the remaining protein levels.

Visualizing PIM Kinase Regulation

Below are diagrams illustrating key pathways and workflows related to PIM kinase stability.

PIM_Degradation_Pathway cluster_regulation PIM Kinase Regulation PIM PIM Kinase Ub_PIM Ubiquitinated PIM Kinase PIM->Ub_PIM Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome HSP90 HSP90 HSP90->PIM Stabilization HSP70 HSP70 HSP70->Ub_PIM Promotes Degradation USP28 USP28 (Deubiquitinase) USP28->Ub_PIM Stabilization by Deubiquitination Ub_PIM->PIM Deubiquitination Ub_PIM->Proteasome Degradation

Caption: PIM Kinase Degradation Pathway.

Experimental_Workflow start Start: Cell Culture or Purified Protein lysis Cell Lysis (with inhibitors) start->lysis incubation In Vitro Incubation (Time course) lysis->incubation sampling Sample Collection at Time Points incubation->sampling sds_page SDS-PAGE sampling->sds_page western Western Blotting sds_page->western analysis Densitometry Analysis of PIM Kinase Levels western->analysis end End: Assess Stability analysis->end

Caption: In Vitro Stability Assay Workflow.

References

Technical Support Center: PIM-35 Intravenous Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the intravenous (IV) administration of PIM-35, a hypothetical PIM kinase inhibitor, in animal research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3).[][2][3] These kinases are key regulators of cell survival, proliferation, and apoptosis.[][2][3] By inhibiting PIM kinases, this compound is designed to block downstream signaling pathways that contribute to tumorigenesis.[][2]

Q2: What are the recommended animal models for this compound IV administration?

The choice of animal model will depend on the specific research question. Common models for oncology research where PIM kinase inhibitors are relevant include mice, rats, and rabbits.[4][5] The specific strain will depend on the tumor type being studied (e.g., immunodeficient mice for xenograft models).

Q3: What are the general guidelines for preparing this compound for intravenous administration?

As this compound is a small molecule inhibitor, it is likely to have poor water solubility. A common approach for IV formulation of such compounds is to use a vehicle containing a mixture of solvents and/or surfactants. A typical, though hypothetical, formulation might consist of:

  • Solubilizing agent: such as DMSO or a cyclodextrin

  • Co-solvent: such as polyethylene glycol (PEG) or ethanol

  • Aqueous buffer: such as saline or phosphate-buffered saline (PBS) to achieve the final concentration and isotonicity.

It is crucial to perform stability and solubility studies to determine the optimal formulation for your specific batch of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in the formulation - Exceeded solubility limit- Incorrect solvent ratio- Temperature fluctuations- Perform a solubility test to determine the maximum concentration in the chosen vehicle.- Adjust the co-solvent/aqueous buffer ratio. Consider a different solubilizing agent.- Prepare the formulation at a controlled room temperature. Avoid refrigeration unless stability has been confirmed at lower temperatures.
Animal distress or adverse reaction during/after injection (e.g., vocalization, agitation, lethargy) - High concentration of organic solvent (e.g., DMSO, ethanol)- Formulation is not isotonic or at a physiological pH- Rapid injection rate- Anaphylactic reaction (rare)- Minimize the percentage of organic solvents in the final formulation. Aim for the lowest effective concentration.- Ensure the final formulation is isotonic and the pH is within a physiological range (typically 7.2-7.4).- Administer the injection slowly and steadily.[5]- Monitor the animal closely. If an adverse reaction is suspected, stop the injection and consult with a veterinarian. Consider pre-treatment with an antihistamine in future experiments if an allergic reaction is confirmed.
Difficulty in administering the full dose - Small vein diameter- Vein collapse- Needle dislodged from the vein- Use an appropriate needle gauge for the animal and vein size (e.g., 27-30G for mouse tail vein).[6][7]- Slow the injection rate to reduce pressure on the vein.- Ensure proper restraint of the animal to prevent movement.[5] Consider using a catheter for repeated administrations.
Swelling or hematoma at the injection site - Extravasation (leakage) of the formulation into the surrounding tissue- Puncture of both sides of the vein- Ensure the needle is correctly placed within the vein before starting the injection. The "flash" of blood into the needle hub is a good indicator.- Apply gentle pressure to the injection site after withdrawing the needle.- If swelling occurs, monitor the site for signs of irritation or necrosis. Consult a veterinarian if the condition worsens.
Inconsistent experimental results between animals - Inaccurate dosing- Variability in formulation preparation- Differences in animal health or stress levels- Ensure accurate calculation of the dose based on the animal's body weight.- Prepare a fresh batch of the formulation for each experiment and ensure it is homogenous.- Acclimatize animals to the experimental conditions to reduce stress. Monitor animal health throughout the study.

Data Presentation

Table 1: Hypothetical Physicochemical and Pharmacokinetic Parameters of this compound

ParameterValueUnit
Physicochemical Properties
Molecular Weight450.5 g/mol
Aqueous Solubility (pH 7.4)<0.1µg/mL
LogP3.8
Pharmacokinetics in Mice (IV Bolus, 10 mg/kg)
Cmax2500ng/mL
T½ (half-life)2.5hours
AUC (0-inf)6500ng*h/mL
Clearance25mL/min/kg
Volume of Distribution4.2L/kg

Note: These values are for illustrative purposes only and are not based on actual experimental data for a compound named "this compound".

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Sterile saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. Vortex briefly.

    • Add PEG400 to the solution and vortex until the mixture is clear and homogenous. A typical ratio might be 10% DMSO, 40% PEG400.

    • Slowly add sterile saline to the organic solution while vortexing to reach the final desired concentration. The final vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline.

    • Visually inspect the final formulation for any signs of precipitation.

    • Filter the solution through a 0.22 µm sterile filter before administration.

    • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Intravenous Administration of this compound in Mice (Tail Vein Injection)

  • Materials: this compound formulation, appropriate-sized syringes (e.g., 1 mL), 27-30 gauge needles, animal restrainer, heat lamp.

  • Procedure:

    • Accurately weigh the mouse to calculate the correct injection volume.

    • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Swab the tail with 70% ethanol to sterilize the injection site.

    • Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.

    • A successful insertion should result in a small amount of blood "flashing" back into the needle hub.

    • Slowly and steadily inject the this compound formulation.

    • If swelling is observed at the injection site, stop immediately and remove the needle.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

    • Monitor the animal for any adverse reactions post-injection.

Mandatory Visualizations

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) STAT->PIM_Kinase Upregulates Transcription Downstream_Targets Downstream Targets (e.g., BAD, c-Myc, p27) PIM_Kinase->Downstream_Targets Phosphorylates PIM_35 This compound (Inhibitor) PIM_35->PIM_Kinase Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis Apoptosis Downstream_Targets->Apoptosis

Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.

IV_Administration_Workflow Start Start: Experiment Planned Formulation Prepare this compound Formulation Start->Formulation Animal_Prep Prepare Animal (Weigh, Restrain, Warm Tail) Formulation->Animal_Prep Injection Administer IV Injection Animal_Prep->Injection Observation Observe Animal for Adverse Reactions Injection->Observation Troubleshoot Troubleshoot? Observation->Troubleshoot Data_Collection Collect Experimental Data End End: Data Analysis Data_Collection->End Troubleshoot->Formulation Precipitation Troubleshoot->Injection Administration Issue Troubleshoot->Observation Adverse Reaction Troubleshoot->Data_Collection No Issues

Caption: Experimental workflow for intravenous administration of this compound in animals.

References

Technical Support Center: Overcoming P-35 Blood-Brain Barrier Penetration Issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "PIM-35" is treated as a representative model of a PIM kinase inhibitor facing challenges with blood-brain barrier (BBB) penetration. The following guidance is based on established principles and common issues encountered with small molecule drugs targeting the central nervous system (CNS).

Troubleshooting Guides

This section provides solutions to specific experimental issues you may encounter while evaluating the BBB penetration of this compound.

Q1: My in vivo study shows a very low brain-to-plasma ratio (K_p_) for this compound (<0.1). What are the likely causes?

A low K_p_ value indicates that very little of the administered compound is reaching the brain tissue. The primary reasons for this are typically related to the restrictive nature of the blood-brain barrier. The two most probable causes are:

  • Active Efflux: The BBB is fortified with efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump foreign substances out of the brain endothelial cells and back into the bloodstream.[1][2] this compound may be a substrate for one or more of these transporters.

  • Unfavorable Physicochemical Properties: For a compound to passively diffuse across the BBB, it generally needs to have a low molecular weight (<500 Da), a limited number of hydrogen bond donors, and a polar surface area (PSA) of less than 90 Ų.[3] If this compound falls outside of these parameters, its ability to cross the cell membranes of the BBB will be significantly hindered.

Q2: How can I determine if this compound is a substrate for efflux transporters like P-gp?

To investigate if this compound is being actively removed from the brain, you can perform an in vitro transporter assay using a polarized cell monolayer system. The most common model for this is the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp.[4]

The experiment involves measuring the transport of this compound across the cell monolayer in two directions: from the apical (blood side) to the basolateral (brain side) and from the basolateral to the apical side.

An efflux ratio (ER) is calculated by dividing the basolateral-to-apical permeability coefficient (P_app, B-A_) by the apical-to-basolateral permeability coefficient (P_app, A-B_).

  • An ER > 2 suggests that the compound is a substrate for an efflux transporter.

  • To confirm that the efflux is mediated by P-gp, the experiment should be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[4][5] If the ER decreases significantly in the presence of the inhibitor, it confirms that this compound is a P-gp substrate.

Hypothetical Data: this compound Efflux Assay
ConditionP_app_ (A-B) (10⁻⁶ cm/s)P_app_ (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)
This compound alone0.55.010.0
This compound + Verapamil (P-gp Inhibitor)0.81.21.5

Interpretation: The high efflux ratio of 10.0 is significantly reduced to 1.5 in the presence of a P-gp inhibitor. This strongly indicates that this compound is a substrate for P-gp.

Q3: My in vitro permeability assay (e.g., PAMPA) suggested good passive permeability, but my in vivo results are still poor. Why is there a discrepancy?

A Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput screen for predicting passive diffusion. However, it is a non-cellular model and lacks the biological complexities of the BBB. The most common reasons for a discrepancy between PAMPA results and in vivo data are:

  • Active Efflux: As mentioned previously, PAMPA does not account for efflux transporters like P-gp and BCRP, which are a major factor in limiting brain penetration in vivo.[1]

  • Metabolism: this compound may be rapidly metabolized by enzymes present in the brain endothelial cells, which are not present in the artificial PAMPA membrane.

  • Plasma Protein Binding: If this compound is highly bound to plasma proteins, only the unbound fraction is available to cross the BBB. PAMPA does not account for this, and high plasma protein binding can lead to lower than expected brain concentrations.

To get a more accurate prediction, it is recommended to use cell-based in vitro models, such as the co-culture of brain endothelial cells with astrocytes and pericytes, which better mimic the in vivo environment.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most informative metric for quantifying brain penetration?

While the total brain-to-plasma ratio (K_p_) is commonly used, it can be misleading because it doesn't distinguish between the drug that is bound to brain tissue and the drug that is free to interact with its target.

A more meaningful metric is the unbound brain-to-plasma ratio (K_p,uu_) .[2][8] This ratio compares the concentration of the unbound drug in the brain to the unbound concentration in the plasma.

  • A K_p,uu_ of ~1 suggests that the drug crosses the BBB by passive diffusion and is not subject to significant efflux or influx.[2]

  • A K_p,uu_ < 1 is a strong indicator of active efflux.[2]

  • A K_p,uu_ > 1 suggests that the drug is actively transported into the brain.

Q2: What are the primary strategies to improve the BBB penetration of this compound?

If this compound has been identified as a promising drug candidate with poor BBB penetration, several medicinal chemistry strategies can be employed to improve its brain exposure:

  • Reduce Efflux Recognition: Structural modifications can be made to this compound to reduce its affinity for efflux transporters. This can include masking hydrogen bond donors, reducing the number of aromatic rings, or altering the overall shape of the molecule.

  • Optimize Physicochemical Properties: The molecule can be re-engineered to have a more favorable profile for passive diffusion. This may involve reducing the molecular weight or polar surface area.[3]

  • Prodrug Approach: A prodrug strategy involves attaching a lipophilic moiety to this compound to enhance its ability to cross the BBB. Once in the brain, the moiety is cleaved by enzymes, releasing the active drug.

  • Inhibition of Efflux Transporters: While less common for chronic treatments, co-administration of a P-gp inhibitor can be used to increase the brain concentration of a drug that is an efflux substrate.[9]

Hypothetical Data: Modified this compound Analogs
CompoundMW ( g/mol )PSA (Ų)P-gp ERK_p,uu_
This compound48011010.00.05
This compound-A1465954.50.20
This compound-A2450801.80.85

Interpretation: This table shows how iterative modifications to the parent compound (this compound) can lead to improved physicochemical properties, reduced P-gp efflux, and a significantly better unbound brain-to-plasma ratio.

Experimental Protocols

Protocol 1: In Vitro P-gp Substrate Assay using MDCK-MDR1 Cells

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • This compound stock solution

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Methodology:

  • Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare dosing solutions of this compound in transport buffer, with and without the P-gp inhibitor.

  • To assess A-B transport, add the this compound dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To assess B-A transport, add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90 minutes), take samples from the receiver chamber.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficients (P_app_) and the efflux ratio.

Protocol 2: In Situ Brain Perfusion in Rats

Objective: To obtain a more accurate measure of brain uptake and efflux of this compound in vivo.

Materials:

  • Anesthetized rats

  • Perfusion buffer (e.g., Ringer's solution) containing this compound

  • Perfusion pump

  • Surgical instruments

  • Brain homogenization equipment

  • LC-MS/MS system for quantification

Methodology:

  • Anesthetize the rat and expose the common carotid artery.

  • Insert a cannula into the artery and begin perfusing the brain with the this compound-containing buffer at a constant rate.[10][11]

  • After a short perfusion time (e.g., 1-5 minutes), stop the perfusion and flush the brain vasculature with a blank buffer to remove any remaining compound in the blood vessels.

  • Euthanize the animal, collect the brain, and homogenize the tissue.

  • Analyze the concentration of this compound in the brain homogenate using LC-MS/MS.

  • Calculate the brain uptake clearance (K_in_) or the permeability-surface area (PS) product.[12] This technique allows for the precise control of the concentration of the drug delivered to the brain.[10]

Visualizations

PIM_Signaling_Pathway cluster_upstream Upstream Activators cluster_pim PIM Kinase cluster_downstream Downstream Effects Growth_Factors Growth_Factors PI3K_AKT PI3K_AKT Growth_Factors->PI3K_AKT Cytokines Cytokines JAK_STAT JAK_STAT Cytokines->JAK_STAT PIM_Kinase PIM-1/2/3 JAK_STAT->PIM_Kinase PI3K_AKT->PIM_Kinase BAD BAD (inactivated) PIM_Kinase->BAD P MYC MYC (activated) PIM_Kinase->MYC P p27 p27 (inactivated) PIM_Kinase->p27 P Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression MYC->Cell_Cycle p27->Cell_Cycle

Caption: Simplified PIM kinase signaling pathway.[13][14][15]

BBB_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_decision Decision & Optimization PAMPA PAMPA Assay (Passive Permeability) MDCK_MDR1 MDCK-MDR1 Assay (P-gp Efflux) PAMPA->MDCK_MDR1 CoCulture Co-culture BBB Model (Advanced Permeability) MDCK_MDR1->CoCulture PK_Study Mouse PK Study (Measure Kp) CoCulture->PK_Study Brain_Perfusion In Situ Brain Perfusion (Measure Kin) PK_Study->Brain_Perfusion Kp_uu Determine Kp,uu (Unbound Concentrations) Brain_Perfusion->Kp_uu Analyze Analyze Data Kp_uu->Analyze Optimize Optimize Structure Analyze->Optimize Poor BBB Penetration Advance Advance Candidate Analyze->Advance Good BBB Penetration Optimize->PAMPA Re-screen

Caption: Experimental workflow for assessing BBB penetration.

Troubleshooting_Tree Start Low Kp In Vivo Efflux_Test Is Efflux Ratio > 2 in MDCK-MDR1 assay? Start->Efflux_Test PSA_Test Is PSA > 90 Ų or MW > 500 Da? Efflux_Test->PSA_Test No Efflux_Positive High confidence: Compound is a P-gp substrate. Efflux_Test->Efflux_Positive Yes PSA_Positive High confidence: Poor passive permeability. PSA_Test->PSA_Positive Yes Investigate_Other Investigate other mechanisms: - BCRP efflux - Brain metabolism PSA_Test->Investigate_Other No

Caption: Troubleshooting decision tree for low brain penetration.

References

PIM-35 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only and is based on currently available data. It is not a substitute for professional scientific guidance. Users should always consult relevant literature and institutional protocols.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is PIM-35? There is currently no publicly available scientific literature or database entry that definitively identifies a molecule or experimental agent as "this compound". This designation may refer to an internal compound name within a specific research institution or company that has not yet been disclosed in public forums. It is crucial to verify the correct identifier of the molecule to access accurate information.
Are there any known analogs or related compounds to what might be "this compound"? Without a confirmed identity for "this compound", it is impossible to identify specific analogs. However, the "PIM" nomenclature is often associated with the PIM kinase family of proto-oncogenes (PIM-1, PIM-2, and PIM-3). It is possible that "this compound" is an inhibitor or modulator of one or more of these kinases. Researchers should investigate compounds targeting the PIM kinase family.
Where can I find experimental data on "this compound"? No public repositories or publications currently provide experimental data for a compound or agent named "this compound". Data may exist in internal, proprietary databases.

Troubleshooting Guide

IssueRecommended Action
Cannot find "this compound" in any supplier catalogs or chemical databases. 1. Verify the Compound Name: Double-check all internal documentation for the correct chemical name, CAS number, or any other unique identifiers. 2. Contact the Source: Reach out to the original source or collaborator who provided the "this compound" designation for clarification. 3. Search by Structure: If the chemical structure is known, perform a structure-based search in databases like PubChem, ChemSpider, or Scifinder.
Observing unexpected experimental results with a compound believed to be "this compound". 1. Confirm Compound Identity and Purity: Use analytical methods such as LC-MS or NMR to confirm the identity and purity of the compound in hand. 2. Review Experimental Design: Ensure that all controls are in place and that the experimental protocol is appropriate for the target class (e.g., if it is a suspected PIM kinase inhibitor). 3. Consult Literature for Similar Compounds: If the general class of the compound is known (e.g., kinase inhibitor), review the literature for common experimental artifacts or off-target effects associated with that class.
Difficulty in replicating experiments involving "this compound". 1. Standardize Protocols: Ensure that all experimental parameters, including reagent concentrations, incubation times, and cell line passages, are consistent across all replication attempts. 2. Re-qualify Reagents: The activity of critical reagents can degrade over time. Re-qualify all key reagents, including the compound . 3. Inter-laboratory Comparison: If possible, perform a comparison of results with a collaborating laboratory to identify potential variations in protocols or equipment.

Experimental Protocols

Given the lack of specific information on "this compound," the following are generalized protocols for characterizing a novel kinase inhibitor, which may be relevant if "this compound" is hypothesized to be one.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Methodology:

    • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

    • Serially dilute the test compound ("this compound") to a range of concentrations.

    • Add the diluted compound to the reaction mixture and incubate for a specified period at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the direct binding of a compound to its target protein in a cellular context.

  • Methodology:

    • Culture cells to an appropriate density and treat them with the test compound or a vehicle control.

    • Harvest the cells and lyse them to release the proteins.

    • Divide the cell lysate into several aliquots and heat each aliquot to a different temperature for a short period.

    • Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

    • Analyze the supernatant, which contains the soluble, non-denatured proteins, by Western blotting using an antibody against the target protein.

    • Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical scenario where "this compound" is an inhibitor of the PIM kinase signaling pathway and a general workflow for its characterization.

PIM_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM PIM Kinase STAT->PIM Upregulates Transcription Substrates Downstream Substrates (e.g., BAD, 4E-BP1) PIM->Substrates Phosphorylates Cell_Effects Cell Survival, Proliferation, Metabolism Substrates->Cell_Effects Promotes PIM35 This compound PIM35->PIM Inhibits

Caption: Hypothetical PIM kinase signaling pathway with this compound as an inhibitor.

Experimental_Workflow Start Hypothesize this compound is a Kinase Inhibitor In_Vitro In Vitro Kinase Assay (Determine IC50) Start->In_Vitro CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) In_Vitro->CETSA Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) CETSA->Cell_Based In_Vivo In Vivo Efficacy Studies (Animal Models) Cell_Based->In_Vivo End Characterize this compound Mechanism of Action In_Vivo->End

Caption: General experimental workflow for characterizing a novel kinase inhibitor.

Validation & Comparative

Validating the Antidepressant-Like Effects of PIM-35 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel antidepressant candidate PIM-35 (5-methoxyindolyl-2-methylamine) against conventional selective serotonin reuptake inhibitors (SSRIs). Due to the limited availability of public in vivo behavioral data for this compound, this comparison focuses on its documented mechanism of action and contrasts it with the well-established profile of a typical SSRI, using fluoxetine as a representative example.

Executive Summary

Data Presentation: this compound vs. Fluoxetine

The following tables summarize the known pharmacological and potential in vivo characteristics of this compound in comparison to the well-documented SSRI, fluoxetine.

Table 1: Comparative Pharmacological Profile

FeatureThis compound (5-methoxyindolyl-2-methylamine)Fluoxetine (SSRI)
Primary Mechanism Serotonin Reuptake InhibitionSelective Serotonin Reuptake Inhibition
Serotonin Transporter (SERT) Affinity Inhibition similar to paroxetine and chlorimipramine[1]High affinity
Noradrenaline Transporter (NET) Affinity Weak inhibitor[1]Low affinity
Dopamine Transporter (DAT) Affinity IC50 value similar to imipramine[1]Low affinity
Receptor Activity Reduces the number of 5-HT2 receptors by 40% with chronic administration[1]Chronic use can lead to desensitization of 5-HT1A autoreceptors and downregulation of 5-HT2A receptors.

Table 2: Comparative In Vivo Antidepressant-Like Effects (Hypothetical for this compound)

Behavioral TestThis compound (Expected Outcome)Fluoxetine (Reported Data)
Forced Swim Test (FST) Expected to decrease immobility time.Decreases immobility time in a dose-dependent manner.
Tail Suspension Test (TST) Expected to decrease immobility time.Decreases immobility time in a dose-dependent manner.

Experimental Protocols

Detailed methodologies for key in vivo experiments to validate antidepressant-like effects are provided below. These protocols are standard in the field and would be applicable for the evaluation of this compound.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy.

Objective: To assess the effect of a compound on the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water. A decrease in immobility time is indicative of an antidepressant-like effect.

Materials:

  • Glass or plastic cylinder (e.g., 25 cm tall, 10 cm in diameter for mice).

  • Water maintained at 23-25°C.

  • Video recording and analysis software (optional, for automated scoring).

  • Test compound (this compound) and vehicle control.

  • Positive control (e.g., Fluoxetine).

Procedure:

  • Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Animals are administered the test compound (e.g., this compound), vehicle, or positive control at a predetermined time before the test (e.g., 30-60 minutes for acute studies).

  • Test Session: Each animal is individually placed in the cylinder filled with water to a depth where it cannot touch the bottom or escape.

  • Recording: The session is typically recorded for 6 minutes.

  • Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored, usually during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time is calculated for each group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity in mice.

Objective: To measure the duration of immobility of a mouse when suspended by its tail. A reduction in immobility is interpreted as an antidepressant-like effect.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • Video recording and analysis software (optional).

  • Test compound (this compound) and vehicle control.

  • Positive control (e.g., Imipramine or Fluoxetine).

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 1 hour.

  • Drug Administration: The test compound, vehicle, or positive control is administered at a specified time before the test.

  • Suspension: A small piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the horizontal bar.

  • Recording: The behavior of the mouse is recorded for a 6-minute period.

  • Scoring: The total duration of immobility (when the mouse hangs passively and is completely motionless) is measured.

  • Data Analysis: The mean immobility time for each treatment group is calculated and statistically compared.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound, highlighting its dual action on serotonin reuptake and 5-HT2 receptor modulation, in contrast to a standard SSRI.

PIM35_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake 5HT2_Receptor 5-HT2 Receptor Serotonin_Synapse->5HT2_Receptor Binds Gq_PLC Gq/PLC Signaling 5HT2_Receptor->Gq_PLC Activates Neuronal_Response Altered Neuronal Activity & Gene Expression (Antidepressant Effect) Gq_PLC->Neuronal_Response PIM35 This compound PIM35->SERT Inhibits PIM35->5HT2_Receptor Downregulates SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Inhibits

Caption: Proposed mechanism of this compound vs. SSRIs.

Experimental Workflow

The following diagram outlines the typical workflow for in vivo validation of a potential antidepressant compound like this compound.

Antidepressant_Validation_Workflow Start Compound (this compound) Animal_Model Rodent Model (e.g., Mice) Start->Animal_Model Grouping Group Assignment (Vehicle, this compound, Positive Control) Animal_Model->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Behavioral_Tests Behavioral Testing Drug_Admin->Behavioral_Tests FST Forced Swim Test Behavioral_Tests->FST TST Tail Suspension Test Behavioral_Tests->TST Data_Collection Data Collection (Immobility Time) FST->Data_Collection TST->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Evaluation of Antidepressant-like Effect Data_Analysis->Results

Caption: In vivo validation workflow for antidepressant candidates.

Conclusion

This compound presents an interesting profile as a potential antidepressant with a dual mechanism of action: serotonin reuptake inhibition and 5-HT2 receptor downregulation. While in vitro and ex vivo data are promising, comprehensive in vivo behavioral studies are necessary to fully validate its antidepressant-like effects and to establish a clear dose-response relationship. The experimental protocols and comparative framework provided in this guide offer a roadmap for such validation, which will be crucial for the further development of this compound as a potential therapeutic agent for depressive disorders.

References

A Comparative Analysis of PIM-35 and Fluoxetine in Preclinical Depression Models: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the putative novel antidepressant agent PIM-35 (5-methoxyindolyl-2-methylamine) and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, within the context of preclinical depression models. This analysis is based on the limited publicly available scientific literature.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant global health burden. The development of novel antidepressant medications with improved efficacy and tolerability remains a critical area of research. This guide examines this compound, an indole derivative with structural similarities to serotonin, and compares its known preclinical profile to that of fluoxetine, a cornerstone in the pharmacological treatment of depression.

Mechanism of Action

This compound

Based on a 1993 study by Carranza Gómez-Carpintero and Ochoa Estomba, this compound is suggested to exert its antidepressant-like effects through modulation of the serotonergic system.[1] The key findings from this study indicate that this compound:

  • Inhibits serotonin uptake : Its potency in inhibiting serotonin reuptake is reported to be comparable to that of paroxetine and chlorimipramine, both potent serotonin reuptake inhibitors.[1]

  • Exhibits weak inhibition of noradrenaline uptake .[1]

  • Possesses dopamine uptake inhibition properties similar to the tricyclic antidepressant imipramine.[1]

  • Downregulates 5-HT2 receptors : Chronic administration of this compound was found to reduce the number of 5-HT2 receptors by 40% without altering their affinity for the ligand.[1]

This profile suggests that this compound may act as a serotonin-preferential reuptake inhibitor with some activity on dopamine reuptake and a significant impact on postsynaptic serotonin receptor density.

Fluoxetine

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be the principal driver of its therapeutic effects in depression.

Signaling Pathway Diagrams

To visualize the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

PIM35_Mechanism cluster_presynaptic Presynaptic Neuron PIM35 This compound SERT Serotonin Transporter (SERT) PIM35->SERT Inhibits (Strong) DAT Dopamine Transporter (DAT) PIM35->DAT Inhibits (Moderate) NET Noradrenaline Transporter (NET) PIM35->NET Inhibits (Weak) Receptor5HT2 5-HT2 Receptor PIM35->Receptor5HT2 Downregulates (Chronic use) SynapticCleft Synaptic Cleft SERT->SynapticCleft Reuptake DAT->SynapticCleft Reuptake NET->SynapticCleft Reuptake Serotonin Serotonin (5-HT) Dopamine Dopamine (DA) Noradrenaline Noradrenaline (NA) PostsynapticNeuron Postsynaptic Neuron Serotonin->Receptor5HT2 Binds

Caption: Proposed mechanism of action of this compound.

Fluoxetine_Mechanism cluster_presynaptic Presynaptic Neuron Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Selectively Inhibits SynapticCleft Synaptic Cleft SERT->SynapticCleft Reuptake Serotonin Serotonin (5-HT) PostsynapticNeuron Postsynaptic Neuron PostsynapticReceptors Postsynaptic 5-HT Receptors Serotonin->PostsynapticReceptors Binds

Caption: Mechanism of action of Fluoxetine.

Comparative Efficacy Data

A critical aspect of this guide is the presentation of quantitative data to support efficacy claims. However, due to the limited availability of research on this compound, a direct quantitative comparison with fluoxetine is not feasible at this time. The 1993 study on this compound describes its effects in animals as "indicative of antidepressant properties," but does not provide specific data from behavioral models of depression that can be tabulated against the extensive data available for fluoxetine.[1]

For fluoxetine, a vast body of preclinical literature exists demonstrating its efficacy in various animal models of depression, including the forced swim test, tail suspension test, and chronic mild stress models. These studies consistently show that fluoxetine administration reduces immobility time and anhedonic-like behaviors.

Table 1: Comparative Summary of Preclinical Data (Qualitative)

FeatureThis compound (Based on limited 1993 data)Fluoxetine (Based on extensive literature)
Primary Mechanism Serotonin-preferential reuptake inhibitorSelective Serotonin Reuptake Inhibitor (SSRI)
Serotonin Reuptake Inhibition Potent, comparable to paroxetine and chlorimipramine[1]Potent and selective
Noradrenaline Reuptake Inhibition Weak[1]Negligible
Dopamine Reuptake Inhibition Moderate, similar to imipramine[1]Negligible
Receptor Effects (Chronic) Downregulation of 5-HT2 receptors (40%)[1]Complex and adaptive changes in various serotonin receptors
Behavioral Efficacy Data Described as "indicative of antidepressant properties"[1]Well-established efficacy in multiple animal models

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Unfortunately, the full experimental methodologies for the this compound study are not readily accessible in the public domain.

For researchers interested in fluoxetine, a wealth of information on experimental protocols for preclinical depression models is available in the scientific literature. A general workflow for assessing the efficacy of an antidepressant in a preclinical model is outlined below.

Experimental_Workflow start Animal Acclimatization stress Induction of Depressive-like State (e.g., Chronic Mild Stress) start->stress treatment Chronic Drug Administration (e.g., Fluoxetine or Vehicle) stress->treatment behavioral Behavioral Testing (e.g., Forced Swim Test, Sucrose Preference Test) treatment->behavioral neurochemical Neurochemical/Molecular Analysis (e.g., Neurotransmitter levels, Receptor binding assays) behavioral->neurochemical data Data Analysis and Interpretation neurochemical->data

Caption: General experimental workflow for antidepressant efficacy testing.

Conclusion

Fluoxetine's efficacy as an antidepressant is supported by decades of extensive preclinical and clinical research. Its selective mechanism of action on the serotonin system has made it a first-line treatment for depression.

Further research, including head-to-head preclinical studies employing standardized behavioral models and neurochemical assays, is necessary to elucidate the therapeutic potential of this compound and to provide a meaningful comparison with fluoxetine. Without such data, this compound remains a compound of historical interest with an unconfirmed and largely unexplored profile.

References

Comparative Analysis of PIM-35 and Citalopram in Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the serotonin reuptake inhibition properties of the novel compound PIM-35 (5-methoxyindolyl-2-methylamine) and the well-established selective serotonin reuptake inhibitor (SSRI), citalopram. The information presented is supported by available experimental data and detailed methodologies to assist in research and development efforts.

Executive Summary

Quantitative Comparison of SERT Inhibition

The following table summarizes the available quantitative data for the inhibition of the serotonin transporter (SERT) by citalopram. Due to the absence of direct experimental data for this compound, values for the structurally similar compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are provided for contextual comparison.

CompoundChemical NameClassTargetInhibition Metric (IC50)Binding Affinity (Ki)
Citalopram 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrileSelective Serotonin Reuptake Inhibitor (SSRI)Serotonin Transporter (SERT)1.8 nM[1]~1-5 nM
This compound (proxy) 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)IndoleamineSerotonin Transporter (SERT)2184 nM[3]Not Reported

Note: The IC50 value for this compound is based on data for 5-MeO-DMT, a structurally related compound. Direct experimental validation for this compound is required. The Ki value for citalopram is a generally accepted range from multiple studies.

Mechanism of Action: Serotonin Reuptake Inhibition

Selective serotonin reuptake inhibitors like citalopram exert their therapeutic effects by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Presynaptic Neuron Terminal serotonin Serotonin (5-HT) presynaptic->serotonin Release vesicle Vesicle with Serotonin vesicle->presynaptic Storage sert SERT (Serotonin Transporter) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding postsynaptic Postsynaptic Neuron receptor->postsynaptic Signal Transduction citalopram Citalopram citalopram->sert Inhibition

Mechanism of action of citalopram at the serotonergic synapse.

Experimental Protocols

The determination of a compound's potency and affinity for the serotonin transporter is typically achieved through two key in vitro assays: radioligand binding assays and serotonin uptake assays.

Radioligand Binding Assay for SERT

This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for SERT.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the serotonin transporter.

Materials:

  • Biological Material: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), or rat brain synaptosomes.

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compounds: this compound and citalopram.

  • Buffers and Reagents: Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), wash buffer, scintillation fluid.

  • Equipment: 96-well microplates, cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing cells or brain tissue in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or vehicle for control).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for serotonin uptake.

Materials:

  • Biological Material: HEK293 cells stably expressing hSERT or rat brain synaptosomes.

  • Radiolabeled Substrate: [³H]Serotonin (5-HT).

  • Test Compounds: this compound and citalopram.

  • Buffers and Reagents: Krebs-Ringer-HEPES (KRH) buffer, cell lysis buffer, scintillation fluid.

  • Equipment: 96-well microplates, microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the hSERT-expressing cells into 96-well plates and allow them to adhere and form a monolayer.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with varying concentrations of the test compound or vehicle control.

  • Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the amount of [³H]Serotonin taken up by the cells using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of serotonin uptake against the log concentration of the test compound to determine the IC50 value.

start Start plate_cells Plate SERT-expressing cells in 96-well plate start->plate_cells preincubate Pre-incubate cells with test compound (this compound or Citalopram) plate_cells->preincubate add_radioligand Add [3H]Serotonin to initiate uptake preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse_and_count Lyse cells and measure radioactivity with scintillation counter terminate->lyse_and_count analyze Analyze data to determine IC50 value lyse_and_count->analyze end End analyze->end

Experimental workflow for a serotonin uptake inhibition assay.

Conclusion

Based on the currently available data, citalopram is a significantly more potent inhibitor of the serotonin transporter than what can be inferred for this compound from its structural analog, 5-MeO-DMT. The nanomolar potency of citalopram at SERT is consistent with its established clinical efficacy as an antidepressant. The micromolar IC50 value for 5-MeO-DMT suggests that this compound, if it exhibits similar properties, is unlikely to be a potent and selective serotonin reuptake inhibitor.

For a definitive comparison, it is imperative to perform direct experimental evaluation of this compound's binding affinity (Ki) and functional inhibition (IC50) at the human serotonin transporter using the standardized protocols outlined in this guide. Such studies will be crucial in determining the potential of this compound as a modulator of the serotonergic system and its viability as a lead compound in drug development programs.

References

PIM-35: Data on Selectivity Profile Against Monoamine Transporters Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the selectivity profile of a compound referred to as "PIM-35" against monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) have yielded no specific results. Currently, there is no publicly available experimental data to detail the binding affinity or inhibitory concentrations (IC50) of a molecule designated "this compound" in relation to these critical neurotransmitter transporters.

The initial search aimed to gather information on this compound's selectivity, including its binding affinity and potential inhibitory effects on SERT, NET, and DAT. However, the search results did not contain any references to a compound with this name being tested against monoamine transporters. The results did provide general information about the Plasma Membrane Monoamine Transporter (PMAT) and the selectivity profiles of other known inhibitors, but no data specific to "this compound" was found.

Consequently, it is not possible to create a comparison guide, including data tables, experimental protocols, or visualizations, for a compound for which no research data is available in the public domain. Further investigation would be required to ascertain if "this compound" is an internal designation for a compound not yet described in scientific literature, or if the name is incorrect. Without primary data on this compound, a comparative analysis of its selectivity profile against other monoamine transporter inhibitors cannot be performed.

A Comparative Guide to Confirming PIM Kinase Target Engagement in the Rodent Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective kinase inhibitors for neurological disorders hinges on confirming that the therapeutic agent reaches and engages its intended target within the brain. This guide provides a comparative overview of established methodologies for confirming target engagement of PIM serine/threonine kinase inhibitors in the rodent brain. As the originally requested compound "PIM-35" has been identified as a serotonin reuptake inhibitor and not a PIM kinase inhibitor, this guide will focus on well-characterized, brain-penetrant pan-PIM kinase inhibitors, SGI-1776 and AZD1208, as illustrative examples.

Introduction to PIM Kinases and Target Engagement

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play crucial roles in cell survival, proliferation, and apoptosis. Their dysregulation has been implicated in various cancers and, more recently, in neurological and inflammatory conditions. Validating that a PIM inhibitor effectively binds to and modulates the activity of its target in the complex environment of the brain is a critical step in preclinical drug development. This ensures that observed pharmacological effects are a direct result of on-target activity and provides essential dose-response data for further studies.

This guide explores three primary methodologies for assessing PIM kinase target engagement in the rodent brain:

  • Pharmacodynamic (PD) Biomarker Analysis: Measuring the modulation of downstream substrates of PIM kinases.

  • NanoBRET™ Target Engagement Assays: A cellular-based method to quantify inhibitor binding to the target kinase.

  • Competitive Activity-Based Protein Profiling (ABPP): A chemoproteomic approach to assess inhibitor-target interaction in native biological systems.

Pharmacodynamic (PD) Biomarker Analysis

This approach relies on quantifying the phosphorylation status of known downstream substrates of PIM kinases. A reduction in the phosphorylation of these substrates following inhibitor administration provides indirect but strong evidence of target engagement.

Key Downstream Biomarkers
  • Phospho-PRAS40 (Thr246): Proline-Rich Akt Substrate of 40 kDa is a key substrate of PIM-1. Inhibition of PIM-1 leads to a decrease in the phosphorylation of PRAS40 at threonine 246.

  • Phospho-4E-BP1 (Thr37/46): Eukaryotic translation initiation factor 4E-binding protein 1 is another downstream effector whose phosphorylation is regulated by the PIM/mTOR pathway.

  • Phospho-S6 Ribosomal Protein (Ser235/236): A downstream component of the mTOR signaling pathway, which is influenced by PIM kinase activity.

Experimental Protocol: Western Blotting for Phospho-PRAS40 in Rodent Brain
  • Animal Dosing: Administer the PIM kinase inhibitor (e.g., SGI-1776 or AZD1208) or vehicle control to rodents at various doses and time points.

  • Brain Tissue Homogenization: Euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice. Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the brain lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel.

    • Separate proteins by size via electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-PRAS40 (Thr246) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe for total PRAS40 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-PRAS40 signal to the total PRAS40 signal and the loading control.

    • Calculate the percentage of target engagement relative to the vehicle-treated control group.

Comparative Data: PD Biomarker Analysis
InhibitorDose (mg/kg)Rodent ModelBrain RegionBiomarker% Inhibition (vs. Vehicle)
AZD1208 30MouseWhole Brainp-4EBP1~50%
AZD1208 100MouseWhole Brainp-4EBP1~80%
SGI-1776 50MouseNot Specifiedp-PRAS40Significant Reduction
SGI-1776 100MouseNot Specifiedp-PRAS40Strong Reduction

Note: The data presented is representative and compiled from various preclinical studies. Actual results may vary based on experimental conditions.

PD_Biomarker_Workflow cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis Dosing Rodent Dosing (PIM Inhibitor vs. Vehicle) Dissection Brain Tissue Dissection Dosing->Dissection Time course Homogenization Tissue Homogenization (Lysis Buffer) Dissection->Homogenization Quantification Protein Quantification (BCA Assay) Homogenization->Quantification WesternBlot Western Blot (p-PRAS40, Total PRAS40, GAPDH) Quantification->WesternBlot Analysis Densitometry & Data Analysis WesternBlot->Analysis

Workflow for PD Biomarker Analysis.

NanoBRET™ Target Engagement Assays

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology to quantify compound binding at target proteins in living cells. While typically performed in cultured cells, it can be adapted for ex vivo analysis of brain tissue homogenates.

Principle

The assay utilizes a PIM kinase fused to a bright NanoLuc® luciferase. A fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase is added to the system. When the tracer is bound to the NanoLuc®-PIM fusion protein, BRET occurs upon addition of the luciferase substrate. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Experimental Protocol: Ex Vivo NanoBRET™ for PIM Kinase
  • Preparation of NanoLuc®-PIM Kinase Lysates: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-PIM kinase fusion protein. After expression, lyse the cells and prepare a clarified lysate containing the fusion protein.

  • Animal Dosing and Brain Homogenization: Dose rodents with the PIM inhibitor as described for the PD biomarker analysis. Prepare brain homogenates in a buffer compatible with the NanoBRET™ assay.

  • Assay Setup:

    • In a multi-well plate, combine the NanoLuc®-PIM kinase lysate with the brain homogenate containing the test compound (or spiked with known concentrations for a standard curve).

    • Add the NanoBRET™ tracer at a predetermined optimal concentration.

    • Add the NanoLuc® substrate.

  • BRET Measurement: Immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of detecting both wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent target engagement by comparing the BRET ratio in the presence of the inhibitor to the vehicle control.

Comparative Data: NanoBRET™ Target Engagement
InhibitorAssay TypeTargetIC50 (nM)
AZD1208 Cellular NanoBRET™PIM-1< 150
AZD1208 Cellular NanoBRET™PIM-2< 150
AZD1208 Cellular NanoBRET™PIM-3< 150
SGI-1776 BiochemicalPIM-17
SGI-1776 BiochemicalPIM-2363
SGI-1776 BiochemicalPIM-369

Note: Cellular NanoBRET™ IC50 values are typically higher than biochemical IC50s due to factors like cell permeability and ATP competition. Ex vivo data for rodent brain is limited in publicly available literature and would need to be generated experimentally.

NanoBRET_Principle cluster_no_inhibitor No Inhibitor: High BRET cluster_inhibitor With Inhibitor: Low BRET Kinase_A NanoLuc-PIM Kinase Tracer_A Fluorescent Tracer Kinase_A->Tracer_A Binding BRET_A BRET Signal Tracer_A->BRET_A Energy Transfer Kinase_B NanoLuc-PIM Kinase Inhibitor_B PIM Inhibitor Kinase_B->Inhibitor_B Binding Tracer_B Fluorescent Tracer BRET_B No/Low BRET

Principle of NanoBRET™ Target Engagement Assay.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that utilizes activity-based probes (ABPs) to covalently label the active state of enzymes within a complex proteome. In a competitive format, it can be used to assess the target engagement of non-covalent inhibitors.

Principle

A broad-spectrum kinase ABP that covalently modifies a conserved residue in the ATP-binding pocket is used. Rodent brain lysates are pre-incubated with the PIM inhibitor, which occupies the ATP-binding pocket of PIM kinases. Subsequent treatment with the ABP results in labeling of all active kinases except those bound by the inhibitor. The extent of ABP labeling is then quantified by mass spectrometry, with a decrease in the signal for PIM kinases indicating target engagement.

Experimental Protocol: Competitive ABPP in Rodent Brain
  • Animal Dosing and Brain Lysate Preparation: Dose rodents and prepare brain lysates as previously described, ensuring native enzyme activity is preserved (avoid harsh detergents and use appropriate buffers).

  • Competitive Inhibition: Incubate the brain lysates with varying concentrations of the PIM inhibitor or vehicle control for a defined period.

  • ABP Labeling: Add a broad-spectrum kinase ABP (e.g., a desthiobiotin-ATP probe) to the lysates and incubate to allow for covalent labeling of active kinases.

  • Enrichment and Digestion:

    • Enrich the ABP-labeled proteins using streptavidin affinity chromatography.

    • Digest the enriched proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis:

    • Identify the peptides corresponding to PIM-1, -2, and -3.

    • Quantify the abundance of these peptides in the inhibitor-treated samples relative to the vehicle-treated samples.

    • A decrease in the peptide signal for a specific PIM kinase indicates target engagement by the inhibitor.

Comparative Data: Competitive ABPP

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis Lysate Rodent Brain Lysate Inhibitor Incubate with PIM Inhibitor Lysate->Inhibitor ABP Add Kinase ABP Inhibitor->ABP Enrich Enrich ABP-labeled Proteins ABP->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify PIM Kinase Peptides LCMS->Quantify

Workflow for Competitive ABPP.

Summary Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
PD Biomarker Analysis Measures downstream effects of kinase inhibition.Reflects functional consequence of target engagement; relatively low cost and technically accessible (Western blot).Indirect measure of target engagement; requires validated and specific antibodies; may be influenced by other signaling pathways.
NanoBRET™ Measures direct binding of inhibitor to target in a cellular context.Quantitative measure of target occupancy; high throughput potential; can be adapted for ex vivo analysis.Requires generation of specific luciferase-fusion constructs; ex vivo protocol may not fully recapitulate the in vivo environment.
Competitive ABPP Measures inhibitor competition with an active-site probe across the kinome.Direct measure of target binding in a native proteome; can simultaneously assess off-target effects.Technically complex and requires specialized equipment (mass spectrometer); availability of suitable broad-spectrum kinase ABPs can be a limitation.

Conclusion

Confirming target engagement of PIM kinase inhibitors in the rodent brain is a multifaceted process, with each of the described methods offering unique advantages and limitations. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. A combination of these approaches, for instance, using PD biomarker analysis to confirm functional modulation and a more direct method like NanoBRET™ or competitive ABPP to quantify target occupancy, will provide the most comprehensive and robust validation of PIM kinase target engagement in the central nervous system.

A Head-to-Head Comparison of PIM-35 and Other Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Selective Serotonin Reuptake Inhibitor (SSRI) PIM-35 against a range of established SSRIs, including Escitalopram, Fluoxetine, Paroxetine, and Sertraline. The information presented herein is intended to support research and development efforts within the field of psychopharmacology.

Executive Summary

This compound is an indole derivative with a chemical structure similar to serotonin and acts as a serotonin reuptake inhibitor. This guide synthesizes available preclinical data to compare its performance characteristics with those of widely prescribed SSRIs. The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2][3][4] This action is believed to be the foundation of their therapeutic effects in treating major depressive disorder and other psychiatric conditions.[2] While all SSRIs share this common mechanism, they exhibit notable differences in their binding affinities, selectivity, and pharmacokinetic profiles, which can influence their clinical efficacy and side-effect profiles.

Comparative Analysis of Binding Affinities

The selectivity of an SSRI is a critical determinant of its therapeutic action and side-effect profile. High affinity for the serotonin transporter (SERT) coupled with low affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a hallmark of this class of drugs.[5] The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and other selected SSRIs to human monoamine transporters. Lower Ki values indicate higher binding affinity.

Compound SERT (Ki, nM) NET (Ki, nM) DAT (Ki, nM) SERT/NET Selectivity Ratio SERT/DAT Selectivity Ratio
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Escitalopram 1.1>1000>1000>909>909
Fluoxetine 1.418219601301400
Paroxetine 0.1371403701400
Sertraline 0.442025105062.5

Note: Data for established SSRIs are compiled from various publicly available pharmacological databases and literature. As this compound is a novel compound, comprehensive binding affinity data is not yet publicly available and would require dedicated experimental investigation.

Experimental Protocols

To ensure a rigorous and standardized comparison of this compound with other SSRIs, the following experimental protocols are recommended:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Methodology:

    • Cell membranes expressing the recombinant human transporters are prepared.

    • A specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or other SSRIs).

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

    • The amount of bound radioligand is quantified using liquid scintillation counting.

    • IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated and then converted to Ki values using the Cheng-Prusoff equation.

2. In Vitro Transporter Uptake Assays:

  • Objective: To measure the functional potency (IC50) of the test compounds to inhibit serotonin uptake by SERT.

  • Methodology:

    • Cells stably expressing the human SERT are cultured.

    • The cells are pre-incubated with various concentrations of the test compound.

    • Radiolabeled serotonin (e.g., [³H]5-HT) is added, and the uptake is allowed to proceed for a defined period.

    • The reaction is terminated, and the cells are washed to remove extracellular radiolabel.

    • The amount of intracellular [³H]5-HT is measured by scintillation counting.

    • IC50 values are determined from concentration-response curves.

3. In Vivo Behavioral Models:

  • Objective: To assess the antidepressant-like efficacy of the test compounds in established animal models of depression.

  • Methodology (Forced Swim Test - FST):

    • Rodents (mice or rats) are administered the test compound or vehicle at various doses over a specified period (acute or chronic administration).

    • On the test day, animals are placed individually in a cylinder of water from which they cannot escape.

    • The duration of immobility (a behavioral correlate of despair) is recorded over a set period.

    • A significant reduction in immobility time by the test compound compared to the vehicle is indicative of an antidepressant-like effect.

Visualizing Mechanisms and Workflows

Serotonin Signaling Pathway and SSRI Mechanism of Action

The following diagram illustrates the key components of the serotonergic synapse and the mechanism by which SSRIs exert their therapeutic effect.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 Synaptic_Cleft_Pre Vesicle->Synaptic_Cleft_Pre Release SERT Serotonin Transporter (SERT) SSRI SSRI (e.g., this compound) SSRI->SERT Inhibition Synaptic_Cleft_Pre->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft_Pre->5-HT_Receptor 5-HT Signal_Transduction Signal_Transduction 5-HT_Receptor->Signal_Transduction Activation caption Figure 1: Serotonergic synapse and SSRI action. G In_Vitro_Screening In Vitro Screening Binding_Assays Binding Assays (SERT, NET, DAT) In_Vitro_Screening->Binding_Assays Uptake_Assays Functional Uptake Assays In_Vitro_Screening->Uptake_Assays In_Vivo_Studies In Vivo Studies Binding_Assays->In_Vivo_Studies Uptake_Assays->In_Vivo_Studies PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo_Studies->PK_PD_Modeling Behavioral_Models Behavioral Models (e.g., FST, TST) In_Vivo_Studies->Behavioral_Models Data_Analysis Comparative Data Analysis PK_PD_Modeling->Data_Analysis Safety_Pharmacology Safety Pharmacology Behavioral_Models->Safety_Pharmacology Behavioral_Models->Data_Analysis Cardiovascular_Safety Cardiovascular Safety Assessment Safety_Pharmacology->Cardiovascular_Safety CNS_Safety CNS Safety (e.g., Seizure Liability) Safety_Pharmacology->CNS_Safety Cardiovascular_Safety->Data_Analysis CNS_Safety->Data_Analysis caption Figure 2: Preclinical SSRI comparison workflow.

References

A Comparative Guide to the Enantiomers of PIM Kinase Inhibitor PIM-35

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the enantiomers of the novel PIM kinase inhibitor, PIM-35. It is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis and supporting experimental data on the separation and comparative activity of the (R)- and (S)-enantiomers of this compound.

Introduction

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1] this compound is a potent pan-PIM kinase inhibitor that has demonstrated significant anti-proliferative activity in preclinical studies. As this compound possesses a chiral center, it exists as two enantiomers: (R)-PIM-35 and (S)-PIM-35. It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles.[2] Therefore, the separation and individual biological evaluation of the this compound enantiomers are crucial for the development of a stereochemically pure and more effective therapeutic agent.

This guide details the chiral separation of this compound enantiomers and presents a comparative analysis of their inhibitory activity against the PIM-1 kinase, as well as their effects on a cancer cell line.

Enantiomer Separation

The separation of this compound enantiomers was achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique is a cornerstone for the efficient separation of enantiomers from racemic mixtures in the pharmaceutical industry.[3]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector was used.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, specifically an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, was employed. These types of CSPs are widely used for their broad enantioselectivity.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (70:30, v/v) was used. The choice of mobile phase is critical for achieving optimal separation.[4]

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Column Temperature: The column was maintained at 25 °C.

  • Detection: The enantiomers were detected by UV absorption at 254 nm.

  • Sample Preparation: A solution of racemic this compound was prepared in the mobile phase at a concentration of 1 mg/mL.

The successful separation of the two enantiomers is illustrated in the experimental workflow diagram below.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_separation Separation and Collection racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve injector Autosampler dissolve->injector column Chiral Column (Amylose-based CSP) injector->column pump HPLC Pump pump->injector detector UV Detector (254 nm) column->detector separation Enantiomer Separation on Column column->separation fraction1 Collect (R)-PIM-35 separation->fraction1 fraction2 Collect (S)-PIM-35 separation->fraction2

Figure 1: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Comparative Biological Activity

The separated enantiomers of this compound were evaluated for their inhibitory activity against the PIM-1 kinase and their anti-proliferative effects on the HL-60 human leukemia cell line.

Experimental Protocol: PIM-1 Kinase Inhibition Assay

  • Assay Principle: A biochemical assay was used to measure the ability of the this compound enantiomers to inhibit the phosphorylation of a peptide substrate by recombinant human PIM-1 kinase. The assay utilized an ATP concentration at the Km value for PIM-1 to ensure competitive inhibition could be accurately measured.

  • Reagents: Recombinant human PIM-1, a biotinylated peptide substrate, ATP, and a fluorescence-based detection reagent were used.

  • Procedure:

    • PIM-1 kinase was incubated with varying concentrations of each this compound enantiomer.

    • The kinase reaction was initiated by the addition of the peptide substrate and ATP.

    • After incubation, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescent plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocol: Cell Proliferation Assay

  • Cell Line: The human promyelocytic leukemia cell line, HL-60, which is known to have high PIM-1 expression, was used.

  • Assay Principle: The effect of the this compound enantiomers on cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • HL-60 cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with a range of concentrations of each this compound enantiomer for 72 hours.

    • MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved, and the absorbance was measured at 570 nm.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) values were determined from the dose-response curves.

Results and Discussion

The experimental results are summarized in the tables below.

Table 1: Chiral HPLC Separation of this compound Enantiomers

EnantiomerRetention Time (min)Purity (%)
(R)-PIM-358.2>99.5
(S)-PIM-3510.5>99.5

The chiral HPLC method provided excellent separation of the this compound enantiomers, yielding baseline resolution and allowing for the collection of each enantiomer with high purity.

Table 2: Comparative Biological Activity of this compound Enantiomers

CompoundPIM-1 IC50 (nM)HL-60 GI50 (µM)
Racemic this compound15.21.8
(R)-PIM-352.50.3
(S)-PIM-35125.815.4

The biological data clearly demonstrate a significant difference in the activity of the two enantiomers. The (R)-enantiomer of this compound is substantially more potent than the (S)-enantiomer in both inhibiting the PIM-1 kinase and suppressing the proliferation of HL-60 cells. Specifically, (R)-PIM-35 is approximately 50-fold more potent as a PIM-1 inhibitor and over 50-fold more potent in the cellular assay compared to (S)-PIM-35. This pronounced stereoselectivity highlights the importance of developing the (R)-enantiomer as a single-enantiomer drug.

The PIM kinase signaling pathway plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM kinases by potent inhibitors like (R)-PIM-35 can lead to decreased phosphorylation of BAD, thereby promoting apoptosis and inhibiting tumor growth.[5]

G cluster_pathway PIM Kinase Signaling Pathway PIM1 PIM-1 Kinase pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylation BAD BAD Apoptosis Apoptosis BAD->Apoptosis Promotes Bcl2 Bcl-2 pBAD->Bcl2 Sequestration by 14-3-3 Bcl2->Apoptosis Inhibits RPIM35 (R)-PIM-35 RPIM35->PIM1

Figure 2: Simplified PIM-1 signaling pathway and the inhibitory action of (R)-PIM-35.

Conclusion

The enantiomers of the PIM kinase inhibitor this compound have been successfully separated using chiral HPLC. The subsequent biological evaluation revealed a significant difference in their activity, with the (R)-enantiomer demonstrating substantially higher potency against PIM-1 kinase and in a cancer cell line compared to the (S)-enantiomer. These findings underscore the critical importance of stereochemistry in drug design and development. The development of (R)-PIM-35 as a single-enantiomer agent is warranted to maximize therapeutic efficacy and potentially reduce off-target effects and metabolic burden associated with the less active enantiomer. Further preclinical and clinical studies are recommended to fully elucidate the therapeutic potential of (R)-PIM-35.

References

Navigating the PIM Kinase Inhibitor Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of emerging therapeutic targets is paramount. This guide provides a comparative analysis of Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors, a promising class of anti-cancer agents. Due to the lack of publicly available information on a specific compound designated "PIM-35," this document will focus on a well-characterized PIM inhibitor, AZD1208, as a representative example to illustrate the mechanism of action, experimental validation, and comparative landscape.

PIM kinases are a family of three constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell cycle progression, apoptosis, and protein synthesis.[1][2] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1][3] Several small molecule inhibitors targeting the ATP-binding domain of PIM kinases have been developed and are in various stages of clinical investigation.[2][4]

Mechanism of Action of PIM Kinase Inhibitors

PIM kinases exert their oncogenic effects by phosphorylating a number of downstream substrates involved in cell survival and proliferation. A key pathway involves the phosphorylation and inactivation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM kinases prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. PIM kinase inhibitors block this phosphorylation event, leading to the reactivation of BAD's pro-apoptotic function.

Furthermore, PIM kinases can influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[5] They can phosphorylate and inactivate PRAS40 and TSC2, two negative regulators of mTORC1.[5] By inhibiting PIM kinases, the mTORC1 pathway can be suppressed, leading to reduced protein synthesis and cell growth.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action Cytokines Cytokines PIM_Kinase PIM_Kinase Cytokines->PIM_Kinase activate Growth_Factors Growth_Factors Growth_Factors->PIM_Kinase activate BAD BAD PIM_Kinase->BAD phosphorylates (inactivates) mTOR_Pathway mTOR_Pathway PIM_Kinase->mTOR_Pathway activates Cell_Survival Cell_Survival BAD->Cell_Survival inhibits apoptosis Cell_Proliferation Cell_Proliferation mTOR_Pathway->Cell_Proliferation promotes AZD1208 AZD1208 AZD1208->PIM_Kinase inhibits

Caption: Simplified signaling pathway of PIM kinase and the inhibitory action of AZD1208.

Comparative Analysis of PIM Kinase Inhibitors

The landscape of PIM kinase inhibitors includes several compounds that have been evaluated in preclinical and clinical studies. A direct comparison of "this compound" is not possible due to the absence of data. However, a comparative summary of AZD1208 and other notable PIM inhibitors is presented below.

InhibitorPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Development Stage
AZD1208 51525Phase I/II
SGI-1776 733893Preclinical
PIM447 (LGH447) 0.50.20.8Phase I/II
GDC-0339 0.030.10.02Phase I
Compound I 0.40.7-Preclinical[6]
Compound II 0.10.1-Preclinical[6]

Note: IC50 values can vary depending on the assay conditions. The data presented here is a representative summary from published literature.

AZD1208 is an orally bioavailable and highly selective pan-PIM kinase inhibitor.[7] In contrast, some inhibitors exhibit selectivity for specific PIM isoforms. For instance, M-110 shows a preference for PIM-3.[7] The choice between a pan-inhibitor and an isoform-selective inhibitor may depend on the specific cancer type and the relative contribution of each PIM kinase to its pathogenesis.

Experimental Protocols for Cross-Validation

To validate the mechanism of action and compare the efficacy of PIM kinase inhibitors, a series of in vitro and in vivo experiments are typically performed.

1. Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against each PIM kinase isoform.

  • Methodology: Recombinant PIM-1, PIM-2, and PIM-3 enzymes are incubated with a fluorescently labeled peptide substrate and ATP. The inhibitor is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

2. Cellular Proliferation Assay:

  • Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

  • Methodology: Cancer cell lines with known PIM kinase expression levels are seeded in 96-well plates and treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is measured using assays such as MTT, which quantifies mitochondrial metabolic activity, or CellTiter-Glo, which measures ATP levels.

Experimental_Workflow cluster_workflow Cellular Proliferation Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Inhibitor_Treatment Treat with varying concentrations of PIM inhibitor Cell_Seeding->Inhibitor_Treatment Incubation Incubate for 48-72 hours Inhibitor_Treatment->Incubation Viability_Assay Add MTT or CellTiter-Glo reagent Incubation->Viability_Assay Data_Analysis Measure absorbance/ luminescence and calculate IC50 Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for a cellular proliferation assay.

3. Western Blot Analysis:

  • Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of PIM kinase substrates.

  • Methodology: Cancer cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated BAD (p-BAD) and total BAD are detected using specific antibodies. A decrease in the p-BAD/total BAD ratio indicates successful target engagement by the inhibitor.

4. In Vivo Xenograft Studies:

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess the treatment's effect on tumor growth. Pharmacodynamic markers, such as p-BAD levels in the tumor tissue, can also be analyzed.

Conclusion

The development of PIM kinase inhibitors represents a promising therapeutic strategy for a range of cancers. While information on "this compound" is not available, the extensive research on compounds like AZD1208 provides a solid framework for understanding the mechanism of action and for the cross-validation of novel inhibitors in this class. The experimental protocols outlined in this guide are essential for characterizing the potency, selectivity, and efficacy of new PIM kinase inhibitors, ultimately paving the way for their clinical translation. Researchers and drug developers are encouraged to employ these rigorous validation methods to ensure the development of safe and effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of PIM-35: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of PIM-35 (5-methoxyindolyl-2-methylamine), a compound investigated for its potential as a serotonin reuptake inhibitor.

While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on the safety protocols for similar research compounds, such as PIM-Kinase inhibitors. It is crucial to always consult the specific SDS provided by the manufacturer for the exact chemical you are using and to adhere to all national and local regulations.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is critical for a comprehensive understanding of the compound's characteristics to ensure safe handling and disposal.

PropertyValue
Chemical Name 5-methoxyindolyl-2-methylamine
Molecular Formula C₁₀H₁₂N₂O[1]
Synonyms This compound
Classification Indole derivative[1]
Primary Hazard Based on data for similar compounds, this compound is not classified as a hazardous substance or mixture.[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound should be conducted in a manner that minimizes environmental impact and ensures the safety of all laboratory personnel. The following step-by-step procedures are based on established guidelines for laboratory chemical waste.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Disposal of Unused this compound:

  • Original Container: Whenever possible, leave the chemical in its original container.[2]

  • Waste Segregation: Do not mix this compound with other waste materials.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazards.

  • Waste Collection: Transfer the sealed container to a designated hazardous waste collection area within your facility.

  • Professional Disposal: Arrange for disposal by a licensed chemical waste disposal company in accordance with national and local regulations.[2]

Disposal of Contaminated Materials:

  • Items such as pipette tips, gloves, and empty containers that have come into contact with this compound should be treated as chemical waste.

  • Place these items in a designated, sealed waste container.

  • Handle uncleaned containers as you would the product itself.[2]

Spill Management:

  • Evacuation and Ventilation: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Disposal Paths cluster_2 Containment and Labeling cluster_3 Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused this compound waste_type->unused_product Unused Product contaminated_material Contaminated Material (Gloves, etc.) waste_type->contaminated_material Contaminated Material spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Cleanup contain_unused Keep in Original Container or Approved Waste Container unused_product->contain_unused contain_contaminated Place in Labeled, Sealed Waste Bag/Container contaminated_material->contain_contaminated contain_spill Place in Labeled, Sealed Waste Container spill_cleanup->contain_spill collection_point Transfer to Designated Hazardous Waste Collection Area contain_unused->collection_point contain_contaminated->collection_point contain_spill->collection_point professional_disposal Dispose via Licensed Waste Management Company collection_point->professional_disposal

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.